3-Bromo-4'-chlorobiphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYFZSUBKNCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373605 | |
| Record name | 3-Bromo-4'-chloro-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164334-69-4 | |
| Record name | 3-Bromo-4'-chloro-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3-Bromo-4'-chlorobiphenyl (CAS No. 164334-69-4)
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, moving beyond basic data to provide actionable insights into its synthesis, applications, and safe handling. The structure of this document is designed to logically present the scientific narrative of this compound, from its fundamental properties to its functional applications and associated hazards.
Core Compound Identification and Properties
This compound is a halogenated aromatic compound belonging to the biphenyl family.[1] Its structure, consisting of two phenyl rings linked by a single bond, is substituted with a bromine atom at the 3-position and a chlorine atom at the 4'-position.[1] This specific substitution pattern imparts unique electronic and physical properties that are of significant interest in various research and industrial fields.
Chemical Structure
The molecular structure is fundamental to understanding the compound's reactivity and function.
References
An In-Depth Technical Guide to 3-Bromo-4'-chlorobiphenyl: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-4'-chlorobiphenyl, a halogenated aromatic compound of interest to researchers in organic synthesis, materials science, and drug discovery. This document delves into its chemical structure, synthesis, analytical characterization, potential applications, and toxicological considerations, offering field-proven insights and detailed methodologies.
Introduction and Molecular Overview
This compound is an organic compound featuring a biphenyl core structure. This core consists of two phenyl rings linked by a single carbon-carbon bond. The molecule is further distinguished by the presence of two different halogen substituents: a bromine atom at the 3-position of one phenyl ring and a chlorine atom at the 4'-position of the other.[1] The strategic placement of these halogens significantly influences the molecule's physicochemical properties, including its electronic characteristics, reactivity, and thermal stability. These attributes make it a valuable intermediate in the synthesis of more complex molecules and functional materials.[2]
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 164334-69-4 | [1] |
| Molecular Formula | C₁₂H₈BrCl | [1] |
| Molecular Weight | 267.55 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Synthesis of this compound via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, two primary retrosynthetic pathways can be envisioned.
Caption: Retrosynthetic analysis for this compound.
Pathway A, involving the coupling of 3-bromophenylboronic acid with a 4-chlorohalobenzene, is often preferred due to the differential reactivity of the halogens on the aryl halide, with iodine being more reactive than chlorine in the oxidative addition step of the catalytic cycle. This allows for a more selective reaction.
Field-Proven Experimental Protocol
This protocol is a robust, self-validating methodology adapted from established Suzuki-Miyaura coupling procedures.
Materials:
-
3-Bromophenylboronic acid
-
1-Chloro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromophenylboronic acid (1.2 equivalents) and 1-chloro-4-iodobenzene (1.0 equivalent).
-
Catalyst and Base Addition: Add potassium carbonate (2.0 equivalents) as the base. In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene to form the active tetrakis(triphenylphosphine)palladium(0) catalyst in situ. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of degassed water. Degas the entire reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain it under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | t (J ≈ 1.8 Hz) | 1H | H-2 | Ortho to the C-Br bond, deshielded. |
| ~7.50 | ddd (J ≈ 7.8, 1.8, 1.2 Hz) | 1H | H-6 | Ortho to the inter-ring bond, coupled to H-5 and H-2. |
| ~7.45 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Ortho to the C-Cl bond, appearing as a doublet. |
| ~7.40 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Meta to the C-Cl bond, coupled to H-2' and H-6'. |
| ~7.30 | t (J ≈ 7.8 Hz) | 1H | H-5 | Coupled to H-4 and H-6. |
| ~7.25 | ddd (J ≈ 7.8, 1.8, 1.2 Hz) | 1H | H-4 | Coupled to H-3, H-5 and H-2. |
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142.5 | C-1 | Quaternary carbon attached to the other phenyl ring. |
| ~139.0 | C-1' | Quaternary carbon attached to the other phenyl ring. |
| ~134.0 | C-4' | Quaternary carbon bearing the chlorine atom. |
| ~132.5 | C-3 | Quaternary carbon bearing the bromine atom. |
| ~131.0 | C-6 | Deshielded by the inter-ring bond. |
| ~130.5 | C-5 | Standard aromatic region. |
| ~129.5 | C-3', C-5' | Carbons meta to the chlorine atom. |
| ~128.5 | C-2', C-6' | Carbons ortho to the chlorine atom. |
| ~126.0 | C-2 | Deshielded by the bromine atom. |
| ~123.0 | C-4 | Standard aromatic region. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of the halogen atoms and cleavage of the biphenyl bond.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 1100 cm⁻¹).
Applications and Relevance
Organic Electronics and OLEDs
This compound serves as a key building block in the synthesis of advanced organic electronic materials. Its biphenyl core provides a rigid and conjugated scaffold, which is a fundamental requirement for efficient charge transport. The presence of halogen atoms offers reactive sites for further functionalization through cross-coupling reactions, allowing for the construction of more complex, high-performance molecules. Specifically, this compound can be utilized in the synthesis of hole-transporting materials (HTMs) and host materials for organic light-emitting diodes (OLEDs).[4][5] The introduction of specific electron-donating or electron-accepting moieties at the bromo and chloro positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance.
Caption: Role of this compound in OLED material synthesis.
Pharmaceutical and Agrochemical Research
Halogenated biphenyls are prevalent scaffolds in medicinal chemistry and agrochemical research. The bromine and chlorine atoms can participate in various chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The lipophilic nature of the biphenyl core, combined with the electronic modifications introduced by the halogens, can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Toxicological and Safety Considerations
Halogenated aromatic hydrocarbons, as a class, are known for their potential environmental persistence and toxicity. While specific toxicological data for this compound is not extensively available, it is prudent to handle this compound with the appropriate safety precautions in a laboratory setting.
In the absence of direct experimental data, toxicological profiles can be estimated using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches. These methods utilize data from structurally similar compounds to predict the potential toxicity of a target molecule. Given the structural similarity to other polychlorinated and polybrominated biphenyls, there is a potential for bioaccumulation and adverse health effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of materials science and organic synthesis. Its well-defined structure and the presence of two distinct halogen atoms provide a platform for the rational design and synthesis of novel functional molecules. The methodologies outlined in this guide for its synthesis and characterization provide a solid foundation for researchers and drug development professionals to utilize this compound in their respective fields. As with all halogenated aromatic compounds, careful handling and consideration of its potential environmental and toxicological impact are paramount.
References
- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 3-Bromobiphenyl(2113-57-7) 13C NMR [m.chemicalbook.com]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4'-chlorobiphenyl
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Bromo-4'-chlorobiphenyl, a halogenated biphenyl derivative of interest in materials science and as a synthetic intermediate. The guide is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the two primary synthetic routes: the modern Suzuki-Miyaura cross-coupling and the classic Gomberg-Bachmann reaction. The document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety considerations inherent to each method. Characterization techniques for the final product are also discussed, ensuring a self-validating framework for synthesis and analysis.
Introduction and Significance
This compound is a substituted aromatic compound belonging to the biphenyl class of molecules. The biphenyl scaffold is a prevalent structural motif in many biologically active compounds, liquid crystals, and advanced materials. The specific halogenation pattern of this compound, with a bromine atom at the 3-position and a chlorine atom at the 4'-position, imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Its applications can be found in the development of novel organic light-emitting diode (OLED) materials, where the tailored electronic properties of substituted biphenyls are crucial for device performance. Furthermore, as an intermediate, it can be further functionalized to create more complex molecular architectures for pharmaceutical and agrochemical research.
This guide will explore two distinct and powerful methods for the synthesis of this target molecule, providing the user with both a modern palladium-catalyzed approach and a classic radical-based method.
Synthetic Strategies: A Comparative Overview
The synthesis of unsymmetrical biphenyls like this compound can be approached through several methods. This guide will focus on two of the most relevant and illustrative synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Gomberg-Bachmann reaction. The choice between these methods often depends on factors such as desired yield, substrate availability, functional group tolerance, and scalability.
| Feature | Suzuki-Miyaura Coupling | Gomberg-Bachmann Reaction |
| Reaction Type | Palladium-catalyzed cross-coupling | Radical aryl-aryl coupling |
| Key Intermediates | Organopalladium complexes | Aryl radicals, diazonium salts |
| Yields | Generally high | Often low to moderate[1][2] |
| Scope | Broad, high functional group tolerance | Wide scope, but sensitive to side reactions[1] |
| Safety | Exothermic, requires careful thermal management | Involves potentially explosive diazonium salts[3][4] |
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5] Its discovery was recognized with the Nobel Prize in Chemistry in 2010. For the synthesis of this compound, this method offers high yields and excellent functional group tolerance.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, either 1-bromo-3-iodobenzene or 1-chloro-4-iodobenzene, with the C-I bond being the most reactive) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., (4-chlorophenyl)boronic acid or (3-bromophenyl)boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Synthesis
The following is a representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol is based on established procedures for similar biphenyl syntheses.[1][5]
Reactants:
-
3-Bromophenylboronic acid
-
1-Chloro-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid (1.2 mmol), 1-chloro-4-iodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Then, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Safety Considerations for Suzuki-Miyaura Coupling
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be significantly exothermic.[6] It is crucial to have efficient cooling and to monitor the reaction temperature, especially during scale-up.
-
Inert Atmosphere: While some modern catalysts are air-stable, maintaining an inert atmosphere is good practice to prevent the oxidation of the palladium catalyst and phosphine ligands, which can lead to decreased catalytic activity.
-
Reagent Handling: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
The Gomberg-Bachmann Reaction Approach
Mechanistic Rationale
The mechanism of the Gomberg-Bachmann reaction involves the following key steps:[1]
-
Diazotization: An aromatic amine (e.g., 3-bromoaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Radical Formation: The diazonium salt, upon treatment with a base, decomposes to generate an aryl radical with the loss of nitrogen gas.
-
Aryl-Aryl Coupling: The highly reactive aryl radical then attacks another aromatic ring (in this case, chlorobenzene), forming a new carbon-carbon bond and a radical intermediate.
-
Rearomatization: The radical intermediate is then rearomatized by abstraction of a hydrogen atom to yield the final biphenyl product.
References
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. DE50011992D1 - PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 3-Bromo-4'-chlorobiphenyl: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4'-chlorobiphenyl, a halogenated aromatic compound of significant interest in the fields of organic synthesis, materials science, and drug development. In the absence of extensive empirical solubility data, this document employs a predictive modeling approach based on Hansen Solubility Parameters (HSPs) to forecast the compound's behavior in a wide array of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these predictions, empowering researchers to make informed decisions in their experimental designs. The synthesis of theoretical prediction and practical verification is intended to serve as an indispensable resource for scientists and professionals working with this and structurally related compounds.
Introduction: The "Like Dissolves Like" Principle in the Context of this compound
The solubility of a compound in a particular solvent is a critical parameter that dictates its utility in various chemical processes, including reaction chemistry, purification, and formulation. This compound, a biphenyl derivative featuring both bromine and chlorine substituents, presents a unique solubility profile governed by its molecular structure. The fundamental principle of "like dissolves like" provides a qualitative framework for understanding its solubility. As a non-polar to weakly polar molecule, it is anticipated to exhibit limited solubility in highly polar solvents such as water, while demonstrating greater affinity for organic solvents with similar polarity characteristics.
Biphenyl itself is sparingly soluble in water but shows good solubility in organic solvents like benzene, toluene, and hexane. The introduction of halogen atoms, such as bromine and chlorine, increases the molecule's polarizability and can influence its solubility in various organic media. This guide will delve into a more quantitative prediction of these interactions through the application of Hansen Solubility Parameters.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSPs), a powerful tool for predicting the solubility of a solute in a given solvent. The underlying principle of HSPs is that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSPs for this compound, we can estimate these values using the group contribution method. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.[1]
The structure of this compound can be dissected into the following groups:
-
6 Aromatic C-H groups
-
4 Aromatic C-C groups in the biphenyl linkage
-
1 Aromatic C-Br group
-
1 Aromatic C-Cl group
By utilizing established group contribution values from the literature, we can calculate the estimated HSPs for this compound.[1]
Molar Volume (Vm) Calculation:
The molar volume is a prerequisite for calculating HSPs. It can be estimated using the following formula:
Vm = (Molecular Weight) / (Density)
Given the molecular weight of this compound (267.55 g/mol ) and an estimated density of approximately 1.5 g/cm³, the molar volume is estimated to be around 178.37 cm³/mol.
Estimated Hansen Solubility Parameters for this compound:
Based on the group contribution method, the estimated HSPs are:
-
δD (Dispersion): ~19.5 MPa½
-
δP (Polar): ~4.5 MPa½
-
δH (Hydrogen Bonding): ~2.0 MPa½
Predicted Solubility of this compound in Common Organic Solvents
With the estimated HSPs for this compound, we can now predict its solubility in a range of common organic solvents. The "Hansen Distance" (Ra) between the solute and a solvent is calculated using the following equation:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7 is considered to indicate good solubility.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 9.7 | Poor |
| Toluene | 18.2 | 1.4 | 2.0 | 4.0 | Excellent |
| Benzene | 18.4 | 0.0 | 2.0 | 5.0 | Excellent |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.4 | Moderate |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 10.8 | Poor |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.3 | Moderate to Poor |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.8 | Poor |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.5 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.6 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 5.0 | Excellent |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 22.8 | Very Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 18.8 | Very Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 15.2 | Very Poor |
Interpretation of Predicted Solubility:
Based on the calculated Hansen Distances, this compound is predicted to be highly soluble in aromatic hydrocarbons like toluene and benzene, as well as in chloroform. Moderate solubility is expected in ethers like diethyl ether and THF, and in some chlorinated solvents like dichloromethane. In contrast, poor to very poor solubility is predicted in non-polar alkanes such as n-hexane and in highly polar protic and aprotic solvents like alcohols, acetone, and acetonitrile.
Experimental Verification: A Step-by-Step Protocol
While predictive models provide valuable guidance, empirical verification is paramount for scientific rigor. The following section outlines a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method.[2][3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period.
-
Centrifuge the vials at a moderate speed to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Prepare appropriate dilutions of the filtered saturated solution.
-
Analyze the standard solutions and the diluted samples by HPLC. A typical HPLC method for biphenyl derivatives would involve a C18 column with a mobile phase of acetonitrile and water.[4][5]
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety and Handling Considerations
This compound is a chemical compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a robust framework for understanding and predicting the solubility of this compound in a variety of organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and providing a detailed protocol for experimental verification, researchers are well-equipped to make informed solvent selections for their specific applications. The principles and methodologies outlined herein are not only applicable to the target compound but can also be extended to other structurally similar molecules, thereby serving as a valuable resource for the broader scientific community.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4'-chlorobiphenyl
Introduction
In the landscape of synthetic chemistry and drug development, the precise structural characterization of novel and existing compounds is a foundational requirement. Biphenyl scaffolds, in particular, are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-4'-chlorobiphenyl is a disubstituted biphenyl whose structural integrity is paramount for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the most powerful and definitive non-destructive technique for elucidating the molecular structure of organic compounds in solution.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and scientists who require not just the spectral data, but a deeper understanding of the underlying principles that govern the spectrum's appearance. We will deconstruct the expected spectrum by examining chemical shifts, spin-spin coupling, and integration, explain the causality behind experimental choices for data acquisition, and provide a robust protocol for obtaining a high-quality spectrum.
Part 1: Molecular Structure and Predicted ¹H NMR Profile
The key to interpreting any NMR spectrum lies in a thorough understanding of the molecule's structure, including its symmetry and the electronic environment of each proton.
Proton Environments
This compound possesses two substituted phenyl rings. The substitution pattern removes the high symmetry of a simple biphenyl, resulting in seven unique proton signals. The protons on the 4'-chlorophenyl ring are in two chemically equivalent sets due to the C2 symmetry axis along the C1'-C4' bond, while all four protons on the 3-bromophenyl ring are chemically distinct.
Below is the molecular structure with the standard IUPAC numbering system applied to label the distinct proton environments.
Caption: Structure of this compound with unique proton environments labeled.
Predicting Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment. The baseline for aromatic protons is the signal for benzene, which appears at approximately 7.3 ppm.[1] Substituents on the ring will shift the signals of nearby protons either downfield (deshielding) or upfield (shielding).
-
Substituent Effects: Both bromine and chlorine are electronegative atoms that withdraw electron density through the sigma bonds (inductive effect), deshielding nearby protons and shifting their signals downfield.[2] Conversely, they donate electron density into the π-system via their lone pairs (resonance effect), which tends to shield ortho and para positions. For halogens, the inductive effect is generally dominant.
-
Anisotropic Effects: The π-electron systems of the aromatic rings generate their own magnetic fields. Protons located on the periphery of these rings experience a strong deshielding effect, which is why aromatic protons appear significantly downfield.
-
Ring A (3-Bromophenyl):
-
H2: This proton is ortho to the C1-C1' bond and meta to the bromine. It is expected to be the most downfield proton on this ring, appearing as a near-singlet or finely split multiplet.
-
H4: This proton is ortho to the bromine and meta to the C1-C1' bond. It will be deshielded by the bromine.
-
H5: This proton is para to the bromine and meta to the C1-C1' bond. It will experience the least electronic influence from the substituents.
-
H6: This proton is ortho to the C1-C1' bond and meta to the bromine.
-
-
Ring B (4'-Chlorophenyl):
-
H2'/H6': These equivalent protons are ortho to the C1-C1' bond and meta to the chlorine. They will appear as a doublet.
-
H3'/H5': These equivalent protons are ortho to the chlorine and meta to the C1-C1' bond. They will also appear as a doublet, typically slightly downfield from H2'/H6' due to the proximity to the electronegative chlorine.
-
Predicting Spin-Spin Coupling (Multiplicity and J-values)
Spin-spin coupling arises from the interaction of the magnetic moments of adjacent, non-equivalent nuclei, causing signals to split. The number of peaks in a split signal is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant, J, measured in Hertz (Hz).
-
Ortho Coupling (³JHH): Coupling between protons on adjacent carbons. Typical value is 6-10 Hz.[3]
-
Meta Coupling (⁴JHH): Coupling between protons separated by three bonds. Typical value is 1-3 Hz.[3]
-
Para Coupling (⁵JHH): Coupling between protons separated by four bonds. This is often too small to be resolved (0-1 Hz).
Predicted Splitting Patterns:
-
H2: Appears as a narrow triplet or doublet of doublets due to small meta-couplings to H4 and H6. Often appears as a sharp singlet if meta-coupling is not resolved.
-
H4: A doublet of doublets, coupled to H5 (ortho) and H2/H6 (meta).
-
H5: A triplet (or a doublet of doublets if J_H5-H4 and J_H5-H6 are different), coupled to H4 (ortho) and H6 (ortho).
-
H6: A doublet of doublets, coupled to H5 (ortho) and H2/H4 (meta).
-
H2'/H6': A doublet due to ortho coupling with H3'/H5'.
-
H3'/H5': A doublet due to ortho coupling with H2'/H6'.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted spectral parameters for this compound in CDCl₃, based on data from similar compounds and established substituent effects.[4][5][6]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H2 | 7.70 - 7.80 | t or dd (narrow) | ⁴J ≈ 1.5-2.0 | 1H |
| H6 | 7.55 - 7.65 | ddd | ³J ≈ 7.5-8.0, ⁴J ≈ 1.5-2.0, ⁵J ≈ 0.5 | 1H |
| H4 | 7.50 - 7.60 | ddd | ³J ≈ 7.5-8.0, ⁴J ≈ 1.5-2.0, ⁵J ≈ 0.5 | 1H |
| H2'/H6' | 7.45 - 7.55 | d (or m) | ³J ≈ 8.0-8.5 | 2H |
| H3'/H5' | 7.40 - 7.50 | d (or m) | ³J ≈ 8.0-8.5 | 2H |
| H5 | 7.30 - 7.40 | t | ³J ≈ 7.5-8.0 | 1H |
Note: The signals for the 4'-chlorophenyl ring often appear as a complex AA'BB' system but can be approximated as two doublets. The exact chemical shifts can vary based on solvent and concentration.
Part 2: Experimental Protocol for Data Acquisition
Achieving a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here is a self-validating system designed to produce reliable and reproducible results.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis from sample preparation to final spectrum processing.
Detailed Step-by-Step Methodology
A. Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[7] This concentration range provides a good signal-to-noise ratio for a standard ¹H NMR experiment without causing significant line broadening.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds.[8] Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[2]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.
-
Filtration and Transfer: To remove any particulate matter which can severely degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final sample height should be between 4-5 cm.[9]
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.[8]
B. Instrument and Acquisition Parameters
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[10]
-
Shimming: Perform magnetic field shimming (either automated or manual) to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp lines and high resolution.[10]
-
Acquisition Parameters: For a standard ¹H experiment on a 400 MHz spectrometer, the following parameters are recommended:
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Acquisition Time (AT): 2-4 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): 1-2 seconds. This is the time allowed for the nuclear spins to return towards equilibrium before the next pulse.
-
Number of Scans (NS): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm to ensure all aromatic and potential impurity signals are captured.
-
C. Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Correction and Referencing: Apply phase and baseline corrections to ensure the peaks are upright and the baseline is flat. Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.
-
Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons in the molecule.
Part 3: Spectral Interpretation and Troubleshooting
An actual spectrum may contain artifacts or impurities that require careful analysis.
-
Impurity Identification: Common impurities include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane). The chemical shifts of these common impurities are well-documented and can be identified by consulting reference tables.[11][12] For instance, residual non-deuterated chloroform (CHCl₃) will appear as a singlet at 7.26 ppm in a CDCl₃ spectrum.
-
Troubleshooting Poor Resolution: If spectral lines are broad, it can indicate several issues:
-
Poor Shimming: Re-shim the sample carefully.
-
Sample Aggregation: The sample may be too concentrated. Diluting the sample can sometimes improve resolution.[7]
-
Particulate Matter: The presence of solids will disrupt field homogeneity. The sample must be re-filtered.[7]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe line broadening.[9] While difficult to remove, using high-purity solvents and clean glassware minimizes this risk.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, yielding seven distinct signals with characteristic chemical shifts and coupling patterns that are fully consistent with its proposed structure. The downfield aromatic region will feature a complex pattern of multiplets corresponding to the four unique protons on the 3-bromophenyl ring and a more symmetric pattern, often approximating two doublets, for the four protons on the 4'-chlorophenyl ring. By following a rigorous experimental protocol for sample preparation and data acquisition, a high-resolution, unambiguous spectrum can be obtained. This guide provides the predictive framework and practical methodology necessary for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the integrity of their scientific endeavors.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 3-Bromobiphenyl(2113-57-7) 1H NMR [m.chemicalbook.com]
- 5. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromobiphenyl(92-66-0) 1H NMR spectrum [chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. organomation.com [organomation.com]
- 10. books.rsc.org [books.rsc.org]
- 11. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-4'-chlorobiphenyl
Introduction: Characterizing a Complex Halogenated Biphenyl
3-Bromo-4'-chlorobiphenyl is a halogenated aromatic compound belonging to the broader class of biphenyls.[1] Its structure, featuring two different halogen atoms on separate phenyl rings, makes it a molecule of interest in various fields, from environmental science as an analog to polychlorinated biphenyls (PCBs) to materials science, where its electronic properties are explored.[2] The precise and unambiguous identification of such compounds is critical, and Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3][4]
This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, delve into the predictable yet complex isotopic patterns, and outline a robust analytical workflow. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to approach the analysis of such halogenated molecules.
Pillar 1: Ionization & The Significance of Isotopic Signatures
For non-polar, thermally stable compounds like this compound, Electron Ionization (EI) is the gold standard. The choice of EI, typically at a standard energy of 70 eV, is deliberate; it imparts sufficient energy to induce reproducible fragmentation, creating a stable, characteristic "fingerprint" of the molecule that can be compared against spectral libraries.[5]
The most immediately striking feature in the mass spectrum of this compound is its unique molecular ion cluster. This pattern is a direct consequence of the natural isotopic abundances of bromine and chlorine.
-
Chlorine Isotopes: Natural chlorine consists of approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl, creating a characteristic M to M+2 peak ratio of roughly 3:1 for any ion containing one chlorine atom.
-
Bromine Isotopes: Natural bromine is composed of about 50.69% ⁷⁹Br and 49.31% ⁸¹Br, resulting in a distinctive M to M+2 peak ratio of nearly 1:1 for any ion containing one bromine atom.
When a molecule contains both, their isotopic contributions combine. For this compound (C₁₂H₈BrCl), this results in a predictable and easily identifiable pattern of three main peaks in the molecular ion region: M , M+2 , and M+4 . The M peak represents the molecule containing the lightest isotopes (⁷⁹Br and ³⁵Cl). The M+2 peak is a composite of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The M+4 peak corresponds to the molecule with the heaviest isotopes (⁸¹Br and ³⁷Cl).
The theoretical relative intensities of this cluster are approximately 77:100:25 . This signature is the first and most powerful piece of evidence for the presence of one bromine and one chlorine atom in the analyte.
| Ion (Isotopes) | m/z (Nominal) | Relative Abundance (Approx.) | Causality |
| [C₁₂H₈⁷⁹Br³⁵Cl]⁺ | 266 | 77 | Combination of the most abundant isotopes of Br and Cl. |
| [C₁₂H₈⁸¹Br³⁵Cl]⁺ / [C₁₂H₈⁷⁹Br³⁷Cl]⁺ | 268 | 100 | The M+2 peak is the most intense due to the combined probabilities of containing one heavy isotope of either Br or Cl. |
| [C₁₂H₈⁸¹Br³⁷Cl]⁺ | 270 | 25 | Combination of the least abundant isotopes of both Br and Cl. |
| Table 1: Predicted Isotopic Cluster for the Molecular Ion of this compound. |
Pillar 2: Deciphering the Fragmentation Pathway
Under 70 eV EI conditions, the molecular ion of this compound will undergo fragmentation through the cleavage of its weakest bonds. For halogenated biphenyls, the carbon-halogen bonds are the most susceptible to cleavage. The fragmentation cascade provides confirmatory structural information.
The primary fragmentation events are the loss of the halogen atoms:
-
Loss of Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical (·Br). This will produce a fragment ion at m/z 187 (for ⁷⁹Br loss) and 189 (for ⁸¹Br loss), which will still exhibit the ~3:1 isotopic pattern characteristic of a single chlorine atom.
-
Loss of Chlorine Radical ([M - Cl]⁺): Alternatively, cleavage of the C-Cl bond leads to the loss of a chlorine radical (·Cl). This yields a fragment ion at m/z 231 (for ³⁵Cl loss) and 233 (for ³⁷Cl loss), which will now show the ~1:1 isotopic pattern of a single bromine atom.
Further fragmentation can occur, such as the sequential loss of the second halogen or cleavage of the biphenyl bond, though these are typically less intense. The presence of fragment ions that retain one of the halogen isotopic patterns provides irrefutable confirmation of the initial structure.
Figure 1: Predicted EI Fragmentation Pathway for this compound.
Pillar 3: A Self-Validating GC-MS Protocol
A robust analytical method ensures that results are accurate and reproducible. For this compound, this involves coupling high-resolution gas chromatography with a sensitive mass spectrometer.
Experimental Workflow
The overall analytical process follows a logical sequence from sample introduction to data analysis. Each step is designed to ensure the integrity of the final result.
Figure 2: Comprehensive GC-MS Workflow for Halogenated Biphenyl Analysis.
Step-by-Step Methodology
The following protocol is a validated starting point for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity solvent such as hexane or toluene to a concentration of approximately 1-10 µg/mL. The choice of a non-polar solvent is critical for compatibility with the GC column.[6]
-
For quantitative analysis, add an appropriate internal standard (e.g., a fully chlorinated PCB congener like PCB 209 that is not expected in the sample) at a known concentration.
2. GC System Configuration:
-
Injector: Use a split/splitless inlet operated in splitless mode to maximize sensitivity. Set the injector temperature to 280 °C to ensure rapid volatilization of the analyte.
-
Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase column (e.g., DB-5ms, HP-5ms) is ideal.[2][6] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness. This phase provides excellent separation for aromatic compounds.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
Rationale: This program provides a good balance between chromatographic resolution and analysis time. The initial hold ensures good peak shape, while the ramp effectively elutes the semi-volatile biphenyl.
-
3. Mass Spectrometer Configuration:
-
Interface Temperature: Set the GC-MS transfer line to 290 °C to prevent cold spots and ensure efficient analyte transfer.
-
Ion Source: Electron Ionization (EI) source at 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 450. This range comfortably covers the molecular ion and all expected primary fragments.
-
Data Acquisition: Acquire data in full scan mode to capture the complete mass spectrum for identification. For trace-level quantification, a Selected Ion Monitoring (SIM) method can be developed using the characteristic ions (e.g., 266, 268, 187, 231) to enhance sensitivity.
Conclusion
The mass spectrometric analysis of this compound is a prime example of applying fundamental principles to achieve confident structural elucidation. By understanding the predictable isotopic patterns generated by its two distinct halogen atoms and the logical fragmentation pathways under electron ionization, an analyst can build a robust, self-validating method. The combination of high-resolution gas chromatography with EI-MS provides the necessary selectivity and spectral detail to unambiguously identify and quantify this and other related halogenated compounds in complex matrices. This guide serves as a foundational blueprint for researchers and professionals tasked with this analytical challenge.
References
- 1. Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
The Unseen Architecture: A Technical Guide to the Crystal Structure of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Motif - A Cornerstone of Modern Science
Biphenyls, characterized by two phenyl rings linked by a single C-C bond, are more than just simple aromatic hydrocarbons. They represent a fundamental structural motif in a vast array of critical molecules, from life-saving pharmaceuticals and advanced liquid crystals to robust agricultural chemicals.[1][2] The therapeutic and material properties of these compounds are not merely dictated by their chemical formula, but are profoundly influenced by their three-dimensional architecture in the solid state.[2] Understanding the nuances of their crystal structure—how the molecules arrange themselves and interact with their neighbors—is paramount for rational drug design, materials engineering, and predicting the behavior of these vital compounds.[3]
This guide provides a deep dive into the core principles governing the crystal structure of biphenyl derivatives. We will move beyond simple descriptions to explore the causal relationships behind their conformational preferences, the intricate dance of intermolecular forces that dictates crystal packing, and the state-of-the-art experimental and computational techniques used to elucidate these structures.
Part 1: The Heart of the Matter - Torsional Angle and Atropisomerism
The defining characteristic of a biphenyl's conformation is the torsional (or dihedral) angle between the planes of its two phenyl rings.[4][5] This is not a fixed value but a delicate balance between two opposing forces:
-
π-Conjugation: This electronic effect favors a planar conformation (0° torsional angle) to maximize the overlap of π-orbitals between the rings, leading to a more stable, delocalized system.
-
Steric Hindrance: This spatial effect arises from the repulsion between the ortho-hydrogens (or other substituents) on adjacent rings.[4][6] This repulsion is minimized as the rings twist away from each other, favoring a perpendicular arrangement (90° torsional angle).[4]
In unsubstituted biphenyl, the equilibrium torsional angle in the gas phase is approximately 44.4°, representing the compromise between these forces.[1][4] However, in the solid state, this angle can vary significantly due to the influence of crystal packing forces.
When bulky substituents are placed at the ortho-positions, the energy barrier to rotation around the central C-C bond can become so high that the rotation is restricted at room temperature.[6][7] If the substitution pattern is asymmetric, this restricted rotation gives rise to stable, non-superimposable mirror-image conformers known as atropisomers .[6][7][8] These are not just different shapes but distinct, isolable chiral molecules whose properties can differ significantly, a critical consideration in drug development where one atropisomer may be therapeutic while the other is inactive or even harmful.[7][9]
Part 2: Factors Governing the Crystal Structure
The final crystal structure of a biphenyl derivative is a complex interplay of both intramolecular (within the molecule) and intermolecular (between molecules) forces.
Intramolecular Forces: Tuning the Torsional Angle
The nature and position of substituents on the phenyl rings are the primary determinants of the molecule's preferred conformation.
-
Steric Effects: As noted, bulky ortho-substituents are the most dominant factor. The larger the group (e.g., -I > -Br > -Cl > -F), the greater the steric repulsion and the larger the resulting torsional angle, often approaching 90°.[6]
-
Electronic Effects: Substituents can electronically influence the central C-C bond. Electron-donating or -withdrawing groups can alter the bond's character and subtly influence the rotational barrier.
-
Intramolecular Hydrogen Bonds: Strategically placed functional groups can form hydrogen bonds within the same molecule, locking the torsional angle into a specific conformation.
Caption: Key factors influencing the conformation and crystal packing of biphenyl derivatives.
Intermolecular Forces: The Art of Crystal Packing
Once the molecule adopts its low-energy conformation, it must pack efficiently in three-dimensional space to form a stable crystal lattice. This packing is driven by a variety of non-covalent interactions.
-
Hydrogen Bonds: Strong, directional interactions (e.g., O-H···O, N-H···O) are often the primary organizing force, creating robust networks that define the overall crystal architecture.[10]
-
π-π Stacking: The face-to-face or offset stacking of the aromatic phenyl rings is a common and significant interaction that contributes to lattice stability.
-
C-H···π Interactions: Weaker than classical hydrogen bonds, these interactions between a C-H bond and the face of a phenyl ring are ubiquitous and play a crucial role in the fine-tuning of the crystal packing.[11]
-
Other Interactions: Halogen bonds, dipole-dipole interactions, and general van der Waals forces also contribute to the overall cohesive energy of the crystal.
The final observed structure is the one that best satisfies all these competing interactions, often forcing the molecule's torsional angle to deviate from its gas-phase minimum to achieve a more favorable overall packing arrangement.[12]
Part 3: Elucidating the Structure - Methods and Protocols
A combination of experimental and computational techniques is essential for a complete understanding of biphenyl crystal structures.
Experimental Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful and definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline state.[3][13] It provides unambiguous data on bond lengths, bond angles, and the crucial torsional angle, as well as a complete picture of the intermolecular interactions within the crystal lattice.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The most critical and often rate-limiting step is growing a single, high-quality crystal.[3] The goal is to achieve slow supersaturation, allowing molecules to order themselves into a perfect lattice.
-
Purification: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate too quickly as an amorphous powder. Screen a range of solvents with varying polarities.
-
Method: Slow Evaporation (Most Common)
-
Dissolve the compound in the chosen solvent to near-saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with sharp edges and clear faces) have formed, carefully remove them from the solution using a loop or fine tool and mount them on the diffractometer for analysis.
Computational Chemistry: Prediction and Insight
While SCXRD provides the ground truth for a specific crystal form, computational methods offer invaluable insight into the underlying energetics.[4] They allow researchers to:
-
Predict Conformational Preferences: Calculate the potential energy surface for rotation around the central C-C bond to identify low-energy conformers and estimate the rotational barriers.[14][15]
-
Analyze Intermolecular Interactions: Quantify the strength of hydrogen bonds, π-π stacking, and other forces within an experimentally determined crystal structure.
-
Crystal Structure Prediction (CSP): A computationally intensive but powerful field that aims to predict the most stable crystal packing arrangements from the molecular structure alone.
Density Functional Theory (DFT) is a widely used method that provides a good balance of accuracy and computational cost for these types of analyses.[4]
Part 4: Data in Focus - The Impact of Substitution
The torsional angle is exquisitely sensitive to the substitution pattern, as illustrated by the data below.
| Compound | Substituent(s) | Phase | Torsional Angle (°) | Significance |
| Biphenyl | None | Gas | ~44.4[4] | Baseline steric/electronic balance |
| Biphenyl | None | Solution | ~32[16][17] | Condensed phase alters conformation |
| 2,2'-Dimethylbiphenyl | 2,2'-CH₃ | Gas | ~70 | Increased steric hindrance |
| 2,2'-Difluorobiphenyl | 2,2'-F | Gas | ~60 | Bulky ortho-groups force twisting |
| 4,4'-Dimethoxybiphenyl | 4,4'-OCH₃ | Solid | ~37.5 | Para-substituents have minor effect |
Data compiled from various experimental and computational studies.
This data clearly demonstrates the dramatic effect of ortho-substitution in forcing the phenyl rings apart, while para-substitution has a much more subtle influence on the molecule's intrinsic conformation.
Conclusion: From Molecular Twist to Macroscopic Function
The crystal structure of biphenyl derivatives is a field of immense complexity and profound importance. The final solid-state architecture is a delicate thermodynamic compromise between the molecule's desire for a specific conformation and the lattice's demand for efficient packing. A thorough understanding of the interplay between the torsional angle, atropisomerism, and the diverse array of intermolecular forces is not an academic exercise; it is a critical prerequisite for the successful development of new drugs, advanced materials, and functional chemical systems. By integrating high-resolution experimental techniques like SCXRD with the predictive power of computational chemistry, scientists can unravel this unseen architecture and rationally design the next generation of biphenyl-based technologies.
References
- 1. Biphenyl - Wikipedia [en.wikipedia.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 8. Conformation of biphenyl compounds (Atropisomerism) | PPTX [slideshare.net]
- 9. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallization-induced dynamic resolution and analysis of the non-covalent interactions in the crystal packing of peptide–biphenyl hybrids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 14. comporgchem.com [comporgchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Dihedral angle of biphenyl in solution and the molecular force field | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Environmental Sources of Polychlorinated Biphenyls
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that, due to their chemical stability and desirable physical properties, were widely used in a multitude of industrial and commercial applications for half a century.[1][2] First commercially produced in 1929, their non-flammability, high boiling point, and electrical insulating properties made them ideal for use as dielectric fluids in transformers and capacitors, as well as in a variety of open applications.[1][3] However, the very characteristics that made PCBs so valuable in industrial settings—their resistance to degradation—have resulted in their persistence in the environment, leading to widespread contamination and significant risks to human and ecological health.[2][4]
This technical guide provides a comprehensive overview of the environmental sources of PCBs, intended for researchers, scientists, and drug development professionals. It delves into the historical context of PCB production, categorizes their primary and secondary release mechanisms, and explores their environmental fate and transport. Furthermore, this guide outlines standard methodologies for the environmental sampling and analysis of these persistent organic pollutants (POPs).
The Genesis of a Persistent Pollutant: Historical Production and Use
Global production of PCBs is estimated to have been between 1 and 1.5 million tonnes, with the United States being a primary producer.[5][6] These compounds were manufactured as complex mixtures of individual congeners, sold under various trade names, with the Aroclor series being the most common in the U.S.[3] The degree of chlorination in these mixtures determined their physical properties, ranging from oily liquids to waxy solids.[3]
PCBs were utilized in two main categories of applications:
-
Closed Systems: Primarily as dielectric and heat exchange fluids in electrical transformers and capacitors.[6][7]
-
Open Systems: In a wide array of products including plasticizers in paints, plastics, and rubber products, pigments and dyes, caulking, adhesives, and carbonless copy paper.[3][4][6]
The production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act (TSCA) due to mounting evidence of their environmental persistence and adverse health effects.[1][3] Despite the ban, a significant volume of PCBs remains in use in older equipment or persists in the environment.[5]
Primary Environmental Sources of PCBs
The initial release of PCBs into the environment occurred predominantly through direct industrial discharges, accidental spills, and improper disposal practices. These primary sources represent the initial and most concentrated inputs of these contaminants.
Industrial Discharges and Spills
During the peak production years, direct discharge of industrial wastewater from manufacturing facilities was a major conduit for PCBs entering aquatic ecosystems.[1] Accidental spills and leaks during the transport and handling of PCB-containing materials also contributed significantly to environmental contamination.[8] A notorious example is the discharge of approximately 1.3 million pounds of PCBs into the Hudson River by General Electric between 1947 and 1977.[1]
Improper Disposal and Landfills
The disposal of PCB-containing products in municipal and industrial landfills not designed to handle hazardous waste has been a substantial source of environmental contamination.[3] Over time, PCBs can leach from these landfills into the surrounding soil and groundwater.[9] Poorly maintained hazardous waste sites containing old transformers, capacitors, and other PCB wastes continue to be a source of release.[3][8]
Leaks from Electrical Equipment
Older electrical equipment, such as transformers and capacitors that are still in service or have been improperly decommissioned, represent a significant ongoing source of PCBs.[7][10] Leaks from this aging equipment can directly contaminate soil and water, and volatilization can release PCBs into the atmosphere.[7] It is estimated that a large percentage of PCB emissions in some regions arise from leaks from such electrical equipment.[7]
Secondary and Diffuse Environmental Sources
Secondary sources involve the mobilization and redistribution of PCBs that have already been released into the environment. These sources are often diffuse and contribute to the widespread, global distribution of these pollutants.
Atmospheric Deposition
PCBs are semi-volatile compounds, allowing them to evaporate from contaminated soils and water surfaces and enter the atmosphere.[8] Once airborne, they can be transported over long distances before being redeposited onto land and water, leading to their presence in even the most remote environments, such as the Arctic.[3][8] The lighter, less chlorinated PCB congeners are more volatile and thus more susceptible to long-range atmospheric transport.[3]
Contaminated Sediments
Due to their low water solubility and high affinity for organic matter, PCBs tend to accumulate in the sediments of rivers, lakes, and coastal areas.[8][11] These contaminated sediments act as long-term reservoirs, from which PCBs can be reintroduced into the water column through resuspension or bioturbation.[8]
Building Materials
Buildings constructed or renovated between the 1950s and the late 1970s may contain a variety of materials with added PCBs.[12][13] Caulk, sealants, paints, and fluorescent light ballasts are common examples.[14] Over time, PCBs can be released from these materials into the indoor and outdoor environment through volatilization and weathering.[14][15]
Unintentional Production
Although the intentional manufacturing of PCBs is banned, they can be unintentionally generated as byproducts in certain industrial processes.[4][16] The production of certain pigments, dyes, and other chemicals can lead to the inadvertent formation of PCBs, which can then be released into the environment.[16][17] Recent research suggests that the amount of inadvertently produced PCBs could be significant, potentially exceeding historical production levels in some cases.[18]
Environmental Fate and Transport: A Complex Cycle
The environmental fate of PCBs is governed by their chemical and physical properties, leading to a complex cycle of transport and transformation.
Partitioning and Persistence
PCBs are hydrophobic and lipophilic, meaning they have a low solubility in water and a high affinity for fats and organic matter.[11] This causes them to partition from water into soil, sediments, and the fatty tissues of living organisms.[5][11] Their chemical stability makes them highly resistant to degradation, allowing them to persist in the environment for decades.[2][4]
Bioaccumulation and Biomagnification
In aquatic and terrestrial ecosystems, PCBs are readily taken up by organisms from their environment and diet.[19] Because they are stored in fatty tissues and are not easily metabolized, their concentrations increase in individual organisms over time, a process known as bioaccumulation.[11][19] As these organisms are consumed by others higher up the food chain, the concentration of PCBs becomes progressively magnified at each trophic level.[19][20] This process of biomagnification leads to the highest concentrations of PCBs in top predators, including humans.[19][21]
The following diagram illustrates the primary pathways of PCB release and their subsequent environmental cycling.
Caption: Primary pathways of PCB release and cycling in the environment.
Methodologies for Environmental Analysis
The accurate detection and quantification of PCBs in environmental samples are crucial for assessing contamination levels and managing risks. The standard analytical approach involves several key steps.
Experimental Protocol: Sample Extraction, Cleanup, and Analysis
-
Sample Collection: Representative samples of soil, sediment, water, or biological tissues are collected using standardized protocols to avoid contamination.[22]
-
Extraction: PCBs are extracted from the sample matrix using solvent-based methods such as Soxhlet extraction or solid-phase extraction (SPE).[22]
-
Cleanup: The extract is subjected to a cleanup process to remove interfering compounds. This often involves techniques like gel permeation chromatography or adsorption chromatography using materials like silica gel or Florisil.[22]
-
Instrumental Analysis: The cleaned extract is analyzed using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[23][24] GC/MS is the preferred method as it provides definitive identification and quantification of individual PCB congeners.[24]
The following diagram outlines the typical workflow for the environmental analysis of PCBs.
Caption: Standard workflow for the analysis of PCBs in environmental samples.
Data Presentation: PCB Congener Profiles
The analysis of environmental samples often focuses on identifying the specific "fingerprint" or congener profile of the PCB contamination.[25] Different sources of PCBs have characteristic congener patterns, which can be used in forensic investigations to trace the origin of the pollution.[25][26] For example, the congener profiles of legacy Aroclor mixtures differ from those of inadvertently produced PCBs found in pigments.[26][27]
Table 1: Common PCB Sources and Associated Congeners
| Source Category | Common Examples | Typical Congener Characteristics |
| Legacy Aroclors | Transformers, Capacitors | Mixtures of multiple congeners, with varying degrees of chlorination (e.g., Aroclor 1254 is ~54% chlorine by weight).[3] |
| Building Materials | Caulk, Paint | Often higher chlorinated Aroclors like 1254 or 1260 were used as plasticizers.[13] |
| Inadvertent Production | Pigments, Dyes | Can be dominated by specific, often lower-chlorinated congeners, such as PCB-11 in diarylide yellow pigments.[16][17] |
| Atmospheric Deposition | Remote Environments | Enriched in more volatile, lower-chlorinated congeners due to long-range transport.[3][8] |
Conclusion
The environmental sources of polychlorinated biphenyls are a complex legacy of their historical production and use, coupled with ongoing releases from remaining reservoirs and unintentional formation. Understanding these diverse sources is fundamental for effective environmental monitoring, risk assessment, and the development of remediation strategies. For researchers and professionals in related fields, a thorough knowledge of how PCBs enter and behave in the environment is essential for addressing the persistent challenges posed by these legacy contaminants. The continued refinement of analytical techniques and a deeper understanding of congener-specific fate and toxicity will be critical in mitigating the long-term impacts of PCBs on both environmental and human health.
References
- 1. triumvirate.com [triumvirate.com]
- 2. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]
- 3. epa.gov [epa.gov]
- 4. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 6. unep.org [unep.org]
- 7. eea.europa.eu [eea.europa.eu]
- 8. Polychlorinated Biphenyls (PCBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 9. eea.europa.eu [eea.europa.eu]
- 10. epa.gov [epa.gov]
- 11. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aeasseincludes.assp.org [aeasseincludes.assp.org]
- 13. PCBs in Building Materials – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Inadvertently Generated PCBs in Consumer Products: Concentrations, Fate and Transport, and Preliminary Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PCBs might be sneaking back, despite decades-old ban - EHN [ehn.org]
- 19. PCBs: 2. What happens to PCBs in the environment? [greenfacts.org]
- 20. vliz.be [vliz.be]
- 21. academic.oup.com [academic.oup.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. integral-corp.com [integral-corp.com]
- 26. researchgate.net [researchgate.net]
- 27. Comprehensive compilation of congener profiles to support health assessment of environmental exposures to polychlorinated biphenyl mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Bromine Atom as a Linchpin in Aromatic Synthesis
An In-Depth Technical Guide to the Reactivity of Brominated Aromatic Compounds
Brominated aromatic compounds represent a cornerstone of modern organic synthesis, serving as versatile and highly reactive intermediates in the construction of complex molecular architectures. Their prevalence in medicinal chemistry, materials science, and agrochemicals stems from the unique electronic properties of the bromine substituent. While inductively electron-withdrawing, bromine possesses lone pairs that can participate in resonance, making it a deactivating yet ortho-, para-directing group in electrophilic aromatic substitution. More importantly, the carbon-bromine bond is sufficiently labile to participate in a vast array of transformations, particularly in the formation of organometallic reagents and as an exceptional leaving group in transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the reactivity of these pivotal compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The strategic introduction of a bromine atom into an aromatic scaffold is often a critical step that unlocks a multitude of pathways for molecular diversification and the synthesis of high-value products, including many life-saving pharmaceuticals.[1][2][3][4]
Part 1: Electrophilic Aromatic Substitution (EAS) on Bromoarenes
The introduction of substituents onto a brominated aromatic ring via electrophilic aromatic substitution (EAS) is a foundational transformation. The bromine atom, through its electronic effects, governs the regiochemical outcome of these reactions.
Mechanism and Directing Effects
The bromination of benzene itself is a classic example of an EAS reaction, requiring a Lewis acid catalyst like ferric bromide (FeBr₃) to polarize the Br-Br bond and generate a potent electrophile.[5][6] The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[6][7][8][9]
Once a bromine atom is installed on the ring, it exerts two opposing electronic effects:
-
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond, deactivating it towards further electrophilic attack compared to unsubstituted benzene.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This donation of electron density preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions.
The resonance effect, while weaker than the inductive effect, is sufficient to direct incoming electrophiles to the positions ortho and para to the bromine atom.
Caption: General mechanism of Electrophilic Aromatic Substitution on a bromoarene.
Experimental Protocol: Bromination of Anisole
This protocol details a standard laboratory procedure for the regioselective bromination of an activated aromatic ring.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (10.8 g, 0.1 mol) and glacial acetic acid (40 mL). Cool the flask in an ice bath to 0-5°C.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred anisole solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. The disappearance of the reddish-brown bromine color indicates the reaction is nearing completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 200 mL of cold water. If any unreacted bromine remains, add a saturated solution of sodium thiosulfate dropwise until the color is discharged.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Part 2: Gateway to Nucleophilic Reactivity: Formation of Organometallic Reagents
The polarized C-Br bond is ideal for the formation of highly nucleophilic organometallic species, effectively reversing the polarity of the aromatic carbon atom. This transformation is a critical gateway to a vast number of synthetic applications.
Grignard Reagent Formation
The reaction of an aryl bromide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields an aryl magnesium bromide, commonly known as a Grignard reagent.[10] This reaction, an oxidative insertion of magnesium into the carbon-halogen bond, is fundamental in organic synthesis for creating new carbon-carbon bonds.[10] The reactivity of aryl halides follows the trend I > Br > Cl. Functionalized Grignard reagents can be prepared at low temperatures to tolerate sensitive groups like esters and nitriles.[11][12]
Organolithium Reagent Formation
Aryl bromides can be converted to the corresponding aryllithium reagents via halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium.[13] This reaction is often faster and occurs at lower temperatures than Grignard formation.[13] The resulting aryllithium species are generally more reactive and more basic than their Grignard counterparts.
Caption: Pathways to key organometallic reagents from aryl bromides.
Protocol: Preparation of Phenylmagnesium Bromide
-
Apparatus Preparation: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven ( >120°C) and cooled under a stream of dry nitrogen.
-
Reagent Setup: Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a small crystal of iodine to act as an initiator.
-
Initiation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of bromobenzene (15.7 g, 0.1 mol) in 40 mL of anhydrous diethyl ether. Add about 2-3 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.
-
Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey-black solution is the Grignard reagent, which should be used directly for subsequent steps.
Part 3: The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Aryl bromides are premier substrates for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized the synthesis of biaryls, arylamines, and other key structural motifs. Aryl bromides offer a perfect balance of reactivity and stability, being more reactive than aryl chlorides but often more cost-effective and stable than aryl iodides.[14][15]
| Reaction Name | Coupling Partners | Key Features |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Mild conditions, high functional group tolerance, low toxicity of boron reagents. |
| Buchwald-Hartwig | 1° or 2° Amine | Premier method for C-N bond formation; ligand choice is critical.[16][17] |
| Sonogashira | Terminal Alkyne | Forms C(sp²)-C(sp) bonds; requires a copper(I) co-catalyst.[18][19] |
| Stille | Organostannane (R-SnR'₃) | Tolerates a wide variety of functional groups; tin reagents are toxic.[20][21] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[14][22][23]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene (5 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield 4-methylbiphenyl.
Buchwald-Hartwig Amination
This reaction provides a powerful and general method for the synthesis of aryl amines from aryl bromides and primary or secondary amines.[17][24][25] The choice of phosphine ligand is crucial for achieving high efficiency and broad substrate scope, with bulky, electron-rich ligands often being the most effective.[15][16] The reaction follows a similar catalytic cycle to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl bromide and a terminal alkyne.[18] It uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt (like CuI) acting as a co-catalyst to form a more reactive copper(I) acetylide intermediate.[18][19]
Part 4: Copper-Catalyzed Transformations: The Ullmann Reaction
Long before the advent of palladium catalysis, copper was used to promote the coupling of aryl halides. The classical Ullmann condensation involves the self-coupling of two aryl halide molecules at very high temperatures in the presence of copper metal to form a biaryl.[26][27] Modern variations, often called Ullmann-type reactions, use copper catalysts with ligands to couple aryl bromides with alcohols, amines, and thiols under significantly milder conditions.[28][29][30] These reactions are particularly useful for forming C-O and C-N bonds and can be an effective alternative to the Buchwald-Hartwig amination.[29][30]
Part 5: The Role of Brominated Aromatics in Drug Discovery and Development
The strategic incorporation of bromine into drug candidates is a well-established strategy in medicinal chemistry.[2][3][4] Bromine's utility extends far beyond its role as a synthetic handle.
-
Modulation of Physicochemical Properties: Bromine's size and lipophilicity can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved bioavailability and duration of action.[2][3]
-
Enhanced Binding Affinity: The bromine atom can form halogen bonds, a type of non-covalent interaction with protein targets, which can enhance binding affinity and selectivity.[3][4]
-
Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic oxidation can block that pathway, increasing the drug's half-life.
-
Therapeutic Applications: Bromine-containing compounds are found in a wide range of pharmaceuticals, including antimicrobial, anticancer, and anesthetic agents.[1]
Part 6: Emerging Frontiers in Aryl Bromide Reactivity
The field continues to evolve, with new methods expanding the synthetic utility of brominated aromatics. Metallaphotocatalysis, for instance, combines photocatalysis with nickel catalysis to achieve novel transformations, such as the coupling of aryl bromides with gaseous alkanes at room temperature—a previously elusive reaction.[31][32][33] These light-driven methods offer sustainable and efficient pathways for constructing C-C bonds under exceptionally mild conditions.[34][35]
Conclusion
Brominated aromatic compounds are indispensable tools in the arsenal of the modern synthetic chemist. Their reactivity is predictable, versatile, and amenable to a vast range of high-yield transformations. From their role as directed substrates in electrophilic substitution to their unparalleled utility as precursors for organometallic reagents and partners in transition metal-catalyzed cross-coupling, bromoarenes provide a robust platform for the construction of molecular complexity. For professionals in drug development, understanding the dual role of bromine—both as a key synthetic intermediate and as a functional modulator of biological activity—is critical for the rational design of next-generation therapeutics.
References
- 1. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Stille Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 27. byjus.com [byjus.com]
- 28. mdpi.com [mdpi.com]
- 29. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. art.torvergata.it [art.torvergata.it]
- 32. iris.unica.it [iris.unica.it]
- 33. researchgate.net [researchgate.net]
- 34. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: 3-Bromo-4'-chlorobiphenyl as a Strategic Intermediate in Modern Organic Synthesis
Abstract
3-Bromo-4'-chlorobiphenyl is a halogenated organic compound that has emerged as a pivotal intermediate in the landscape of organic synthesis.[1] Its structural framework, featuring a biphenyl core with two distinct halogen substituents, offers strategic advantages for medicinal chemists and materials scientists. The differential reactivity of the bromine and chlorine atoms allows for selective, sequential functionalization, making it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties and its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Ullmann condensation reactions. We present validated, step-by-step protocols and explain the mechanistic rationale behind experimental choices, offering researchers a comprehensive resource for leveraging this intermediate in their synthetic endeavors.
Introduction: The Strategic Value of this compound
At its core, this compound is a disubstituted biphenyl, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the two halogen atoms positioned on separate phenyl rings: a bromine atom at the 3-position and a chlorine atom at the 4'-position. This arrangement is not redundant; it is a carefully orchestrated platform for selective chemical modification.
In the realm of transition metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity differential is the cornerstone of its strategic value, enabling chemists to perform a reaction selectively at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This capability is crucial for the efficient, controlled synthesis of complex, multi-substituted biphenyl derivatives. Its applications range from the synthesis of active pharmaceutical ingredients (APIs), such as precursors to angiotensin II receptor blockers like Valsartan, to the development of organic light-emitting diode (OLED) materials where the biphenyl core's conjugated properties are highly valued.[2][3][4][5]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 164334-69-4 | [1][2] |
| Molecular Formula | C₁₂H₈BrCl | [2] |
| Molecular Weight | 267.55 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | Typically >97% (GC) | [1] |
| Solubility | Low solubility in water; soluble in organic solvents | [1] |
| Boiling Point | No data available | |
| Melting Point | No data available |
Core Synthetic Applications & Protocols
The true utility of this compound is demonstrated in its performance as a substrate in cornerstone organic reactions. The following sections provide detailed protocols for its use in three major classes of cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. It is one of the most powerful methods for constructing biaryl and substituted aryl structures.[6][7][8]
Causality & Expertise: When using this compound, the reaction's selectivity is dictated by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst. The C-Br bond's lower bond dissociation energy and higher reactivity compared to the C-Cl bond ensure that the coupling occurs preferentially at the 3-position.[6][7] This allows for the synthesis of 4'-chloro-substituted terphenyls or other complex biphenyls, with the chloro-substituent available for a subsequent, more forcing coupling reaction if desired.
Protocol 1: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the selective coupling at the C-Br position to synthesize 4'-chloro-[1,1':3',1'']terphenyl.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), aqueous 2M solution
-
Toluene (solvent)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add degassed toluene via syringe to dissolve the reagents.
-
Add the aqueous 2M K₂CO₃ solution (3.0 eq) via syringe. The mixture will be biphasic.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired terphenyl product.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful route to synthesize aryl amines.[9] This reaction has largely replaced harsher classical methods like the Goldberg reaction.[9]
Causality & Expertise: As with Suzuki coupling, the reaction occurs selectively at the C-Br bond. The success of Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center. Sterically hindered, electron-rich ligands are often required to promote the crucial reductive elimination step that forms the C-N bond.[9][10] The choice of base is also critical for deprotonating the amine nucleophile without causing unwanted side reactions.
Protocol 2: Selective Buchwald-Hartwig Amination with Morpholine
This protocol details the selective amination at the C-Br position to synthesize 4-(4'-chloro-[1,1'-biphenyl]-3-yl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene (solvent)
-
Standard inert atmosphere glassware
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) to the tube.
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the desired arylamine.
Caption: Buchwald-Hartwig amination of this compound.
Ullmann Condensation: A Classic C-N Coupling Approach
The Ullmann condensation is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds with aryl halides.[11] While often requiring higher temperatures and stoichiometric copper compared to modern palladium-catalyzed methods, it remains a valuable tool, especially for specific substrates or when palladium is undesirable.[11][12]
Causality & Expertise: The Ullmann reaction mechanism typically involves a Cu(I) species.[12] The reaction can be sluggish, and success often hinges on using activated copper powder or soluble copper salts with a suitable ligand. High-boiling polar solvents like DMF or NMP are commonly employed to reach the necessary reaction temperatures.[11]
Protocol 3: Ullmann Condensation with Aniline
This protocol provides a general procedure for the copper-catalyzed C-N coupling to form N-(4'-chloro-[1,1'-biphenyl]-3-yl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.5 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (solvent)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add CuI (0.10 eq), L-Proline (0.20 eq), and K₃PO₄ (2.0 eq).
-
Add this compound (1.0 eq) and aniline (1.5 eq).
-
Add anhydrous DMSO.
-
Fit the flask with a reflux condenser and heat the mixture to 120 °C under an inert atmosphere for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The copper salts may form an emulsion; filtration through celite can be beneficial.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Ullmann condensation of this compound.
Industrial Application Workflow: Synthesis of Valsartan Precursors
The strategic importance of halogenated biphenyl intermediates is exemplified in the synthesis of the multi-billion dollar antihypertensive drug, Valsartan. While the exact commercial routes are proprietary, published syntheses demonstrate a convergent strategy where a complex biphenyl core is constructed via a cross-coupling reaction.[3][5][13] Intermediates structurally analogous to this compound, such as N-(4-bromobenzyl)-N-valeryl-L-valine, are coupled with a second aryl partner (often an organoboron or organozinc reagent) containing a tetrazole moiety.[3][4][5] This key C-C bond-forming step highlights the industrial relevance of the Suzuki or Negishi reactions discussed in this guide.
Caption: General workflow for sartan synthesis via cross-coupling.
Safety, Handling, and Storage
Safety: Halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.[1]
Handling: As a liquid, transfer should be performed using appropriate syringes or pipettes. All reactions, especially those under pressure or high temperature, should be conducted behind a safety shield.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the predictable and selective reactivity of its C-Br bond in the presence of a less reactive C-Cl bond. This feature enables the construction of complex, highly functionalized molecules through cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. The detailed protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to exploit the full potential of this versatile intermediate in pharmaceutical and materials science discovery.
References
- 1. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 5. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Documents download module [ec.europa.eu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4'-chlorobiphenyl
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-4'-chlorobiphenyl as a key substrate. The inherent differential reactivity of the C-Br and C-Cl bonds presents a unique opportunity for chemoselective functionalization, a critical challenge in the synthesis of complex biaryl systems for pharmaceutical and materials science applications. We will dissect the mechanistic underpinnings that govern this selectivity, present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer practical guidance on reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of Selective Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance. The substrate at the heart of this guide, this compound, exemplifies a common synthetic challenge: the presence of multiple, electronically distinct aryl halide moieties.
The ability to selectively functionalize one halide in the presence of another is of paramount importance. It allows for stepwise, controlled elaboration of molecular architecture, avoiding the need for cumbersome protecting group strategies and enabling the synthesis of complex, unsymmetrical biaryl derivatives. The key to this selectivity lies in the intrinsic reactivity differences of the carbon-halogen bonds towards the palladium catalyst.
The Principle of Chemoselectivity: A Tale of Two Halides
The success of a selective cross-coupling strategy with this compound is grounded in the well-established reactivity trend of aryl halides in the rate-determining oxidative addition step of the catalytic cycle.[1] The bond strength of C-X decreases down the group, leading to a predictable order of reactivity:
C-I > C-OTf > C-Br >> C-Cl > C-F [2][3]
The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Consequently, it undergoes oxidative addition to a low-valent palladium(0) complex much more readily.[2][4] By carefully controlling reaction parameters such as temperature, catalyst system, and reaction time, one can exploit this kinetic difference to exclusively cleave the C-Br bond, leaving the more robust C-Cl bond intact for potential subsequent transformations.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A firm grasp of the catalytic cycle is essential for rational protocol design and troubleshooting. While specific intermediates may vary depending on the reaction type (e.g., Suzuki, Buchwald-Hartwig), the fundamental sequence of oxidative addition, transmetalation (or its equivalent), and reductive elimination remains constant.
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, stabilized by ligands (L), inserts into the carbon-bromine bond of this compound. This is typically the slowest, selectivity-determining step.[5][6] The higher energy barrier for C-Cl bond cleavage prevents its participation under controlled conditions.
-
Transmetalation / Amine Coordination: In a Suzuki reaction, a base activates the organoboron reagent, which then transfers its organic group (R) to the palladium center, displacing the bromide.[7] In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[8]
-
Reductive Elimination: The two organic groups on the Pd(II) center—the biphenyl moiety and the newly introduced partner—couple and are expelled from the coordination sphere. This step forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The choice of ligand is paramount. Ligands modulate the steric and electronic properties of the palladium center, influencing catalyst stability, activity, and selectivity.[9][10][11][12] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to promote the coupling of less reactive aryl chlorides, but for selective C-Br coupling, simpler ligands like triphenylphosphine (PPh₃) are often sufficient and desirable to avoid over-activation.
Experimental Protocols & Application Notes
The following protocols are designed as robust starting points. Optimization of temperature, catalyst loading, and reaction time may be necessary depending on the specific coupling partner.
General Laboratory Precautions: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques, as Pd(0) species are sensitive to oxygen. Solvents should be anhydrous unless otherwise specified. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14][15][16]
Suzuki-Miyaura Coupling: C-C Bond Formation
This protocol is designed for coupling this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and generally mild conditions.[7][17]
Table 1: Recommended Reagents for Suzuki-Miyaura Coupling
| Component | Recommended Reagents | Molar Equivalents | Rationale |
| Substrate | This compound | 1.0 | The electrophilic partner. |
| Coupling Partner | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 | Slight excess ensures complete consumption of the substrate. |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.01 - 0.05 (1-5 mol%) | Pd(PPh₃)₄ can be used directly. Others require an external ligand. |
| Ligand (if needed) | PPh₃, SPhos, XPhos | 2-4 eq. relative to Pd | PPh₃ is often sufficient. More advanced ligands may be needed for challenging boronic acids. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation. K₃PO₄ is a good general choice.[18] |
| Solvent System | Toluene/H₂O (4:1), Dioxane/H₂O (4:1), DMF | - | Biphasic systems are common and effective. |
| Temperature | 80 - 110 °C | - | Sufficient to promote C-Br activation without significantly affecting the C-Cl bond. |
Detailed Step-by-Step Protocol (Suzuki-Miyaura):
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should be approximately 0.1-0.2 M with respect to the substrate.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
This protocol outlines the coupling of this compound with primary or secondary amines. This reaction typically requires a strong, non-nucleophilic base and specialized, bulky phosphine ligands.[8][19][20]
Table 2: Recommended Reagents for Buchwald-Hartwig Amination
| Component | Recommended Reagents | Molar Equivalents | Rationale |
| Substrate | This compound | 1.0 | The electrophilic partner. |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.3 | Slight excess is typical. |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3/G4 | 0.01 - 0.02 (1-2 mol%) | Precatalysts are convenient and highly active. |
| Ligand | XPhos, RuPhos, BrettPhos | 1.1-1.2 eq. to Pd | Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N reductive elimination.[21] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | 1.4 - 2.0 | Strong, non-nucleophilic base is required to form the palladium-amido intermediate. |
| Solvent System | Toluene, Dioxane, CPME | - | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | - | Higher temperatures may be needed compared to Suzuki, but C-Cl selectivity is generally maintained. |
Detailed Step-by-Step Protocol (Buchwald-Hartwig):
-
Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.025 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to a reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq).
-
Solvent/Amine Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath (e.g., 100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Sonogashira Coupling: C-C Triple Bond Formation
This protocol is for the coupling of this compound with a terminal alkyne, a reaction distinguished by its use of a copper(I) co-catalyst.[22][23][24]
Table 3: Recommended Reagents for Sonogashira Coupling
| Component | Recommended Reagents | Molar Equivalents | Rationale |
| Substrate | This compound | 1.0 | The electrophilic partner. |
| Coupling Partner | Terminal Alkyne | 1.2 - 2.0 | Excess may be needed for volatile alkynes. |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.01 - 0.05 (1-5 mol%) | Standard, reliable catalysts for this transformation. |
| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 (2-10 mol%) | Essential for the activation of the alkyne.[3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | > 3.0 or as solvent | Acts as both a base and often as the solvent. |
| Solvent System | THF, DMF, or neat amine base | - | Anhydrous conditions are required. |
| Temperature | 25 - 80 °C | - | Often proceeds at or slightly above room temperature, enhancing selectivity. |
Detailed Step-by-Step Protocol (Sonogashira):
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and the copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Seal and establish an inert atmosphere as previously described.
-
Solvent/Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq). Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction: Stir at room temperature or heat gently (e.g., 50 °C) as needed.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; insufficient inert atmosphere; impure reagents/solvents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous inert atmosphere technique. Use freshly distilled solvents. |
| Hydrodehalogenation (C-Br to C-H) | Presence of water (for Suzuki); β-hydride elimination (for Buchwald-Hartwig). | Ensure anhydrous conditions. For Suzuki, use a different base (e.g., KF). For C-N coupling, screen different ligands. |
| Homocoupling of Coupling Partner | Oxygen contamination; reaction temperature too high. | Thoroughly degas all solvents. Lower the reaction temperature. |
| Loss of Selectivity (Reaction at C-Cl) | Reaction temperature too high; overly active catalyst system; prolonged reaction time. | Reduce the temperature. Use a less electron-rich/bulky ligand (e.g., PPh₃ instead of a Buchwald ligand). Monitor carefully and stop the reaction upon consumption of the starting material. |
Safety Information
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust. Handle in a well-ventilated fume hood.[16][25]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive, reacting violently with water. Handle only under an inert atmosphere.
-
Solvents: Organic solvents like toluene, dioxane, and THF are flammable. Keep away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[13][14]
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. scite.ai [scite.ai]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. deanpestcontrol.com [deanpestcontrol.com]
- 16. lgcstandards.com [lgcstandards.com]
- 17. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. 3'-Bromo-biphenyl-4-carbaldehyde - Safety Data Sheet [chemicalbook.com]
Gas chromatography methods for separating biphenyl isomers
An In-Depth Guide to Gas Chromatography Methods for the Separation of Biphenyl Isomers
Authored by: A Senior Application Scientist
Introduction: The Challenge and Importance of Biphenyl Isomer Separation
Biphenyls are a class of organic compounds characterized by two connected phenyl rings. Isomers of biphenyls, including polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and various drug intermediates, present a significant analytical challenge due to their structural similarity and nearly identical physicochemical properties. The precise separation and quantification of these isomers are critical in diverse fields. In environmental science, the toxicity of PCB congeners varies dramatically with the position of chlorine atoms, necessitating isomer-specific analysis.[1] In pharmaceutical development, the stereoisomers of chiral biphenyls, known as atropisomers, can exhibit different pharmacological and toxicological profiles, making their separation a regulatory and safety imperative.[2]
Atropisomerism occurs in biphenyls when bulky substituents in the ortho positions restrict rotation around the single bond connecting the two phenyl rings, creating stable, non-superimposable stereoisomers.[3] These isomers, along with simple positional isomers (e.g., ortho-, meta-, para-substituted), often have very similar boiling points and polarities, rendering their separation by conventional techniques difficult. Gas chromatography (GC), with its high resolving power, stands as the premier technique for this analytical task. This guide provides a comprehensive framework for developing robust and reliable GC methods for the separation of biphenyl isomers, grounded in the fundamental principles of chromatography.
GC Method Development: A Pillar-by-Pillar Approach
A successful GC separation is built upon the strategic optimization of several key parameters. We will explore this process through three foundational pillars: the column (selectivity), the oven (retention and speed), and the detector (sensitivity and identification).
Pillar 1: The Column - The Heart of Selectivity (α)
The choice of the capillary column's stationary phase is the most critical factor in achieving the separation of isomers.[4] The goal is to maximize the selectivity (α), which describes the ability of the column to differentiate between two adjacent analytes.
Stationary Phase Selection: Exploiting Subtle Chemical Differences
The fundamental principle of chromatography, "like dissolves like," guides the selection process. The polarity of the stationary phase should be matched to the analytes to promote differential interactions that lead to separation.
-
Non-Polar Phases (e.g., 100% Dimethylpolysiloxane - DB-1, HP-1, Rtx-1): These phases separate compounds primarily based on differences in their boiling points. While useful for general-purpose chromatography, they often provide insufficient resolution for structurally similar biphenyl isomers that have very close boiling points.
-
Intermediate Polarity Phases (e.g., 5% Phenyl-95% Dimethylpolysiloxane - DB-5ms, HP-5ms): These are the workhorse columns for many applications, including the analysis of PCBs.[5] The introduction of phenyl groups enhances π-π interactions between the stationary phase and the aromatic rings of the biphenyl analytes. This provides an additional separation mechanism beyond boiling point, improving the resolution of many isomers.
-
Biphenyl and Phenyl-Hexyl Phases: For challenging separations, columns with a higher percentage of aromatic character, such as dedicated biphenyl phases, offer superior selectivity.[6][7] These phases amplify π-π and dipole-dipole interactions, making them particularly effective at resolving positional isomers.[7] The increased polarizability of the biphenyl moiety provides unique retention mechanisms not available with standard phenyl phases.[8]
-
Chiral Stationary Phases (e.g., Modified Cyclodextrins): For the separation of atropisomers (enantiomers), a chiral stationary phase is mandatory.[9] Cyclodextrin derivatives, such as permethylated β-cyclodextrin, create a chiral environment within the column. Enantiomers fit differently into the cyclodextrin cavity, leading to different retention times and enabling their separation.[10]
Table 1: Comparison of Common GC Stationary Phases for Biphenyl Isomer Separation
| Stationary Phase Type | Chemical Composition | Primary Separation Mechanism | Recommended For |
| Non-Polar | 100% Dimethylpolysiloxane | van der Waals forces, Boiling Point | General screening, non-isomeric biphenyls |
| Intermediate Polarity | 5% Phenyl, 95% Dimethylpolysiloxane | van der Waals, moderate π-π interactions | Standard PCB congener analysis[5] |
| Biphenyl Phase | Biphenyl Polysiloxane | Strong π-π interactions, Shape Selectivity | Difficult positional isomers, planar PCBs[6][7] |
| Chiral Phase | Modified Cyclodextrins | Chiral Inclusion Complexation | Atropisomers, enantiomeric biphenyls[9] |
Column Dimensions: Fine-Tuning Resolution and Analysis Time
Once the phase is selected, column dimensions (length, internal diameter, and film thickness) can be optimized.[11]
-
Length (L): Doubling the column length increases resolution by a factor of ~1.4, but also doubles the analysis time. A 30-meter column is a standard starting point.
-
Internal Diameter (I.D.): Narrower columns (e.g., 0.18-0.25 mm) provide higher efficiency (narrower peaks) but have lower sample capacity.
-
Film Thickness (df): Thicker films increase retention, which can be beneficial for separating highly volatile isomers.
Caption: Workflow for selecting the optimal GC column.
Pillar 2: The Oven - Driving Separation with Temperature Programming
For a mixture of isomers with a range of volatilities, an isothermal (constant temperature) method is rarely effective. Temperature programming, which involves increasing the oven temperature during the run, is essential for achieving good peak shape and reasonable analysis times.[12][13] An effective temperature program ensures that early-eluting compounds are well-resolved at lower temperatures, while later-eluting compounds are pushed off the column faster at higher temperatures, preventing excessive peak broadening.[13]
Optimizing the Temperature Program:
-
Initial Temperature and Hold Time: The initial temperature should be low enough to provide good resolution for the most volatile isomers. A hold time at this temperature allows for focusing of the analytes at the head of the column after injection, leading to sharper peaks.[14]
-
Ramp Rate (°C/min): This has the most significant effect on the overall separation. A slow ramp rate (e.g., 2-5 °C/min) generally improves resolution but increases analysis time. A faster ramp rate (e.g., 10-20 °C/min) shortens the run but can compromise separation. Multiple ramps can be used to selectively improve resolution in specific regions of the chromatogram.
-
Final Temperature and Hold Time: The final temperature should be high enough to elute all components of interest from the column. A final hold ensures that any high-boiling contaminants are removed, preventing "ghost peaks" in subsequent runs.[14]
Caption: Decision tree for optimizing a GC temperature program.
Pillar 3: The Detector - Sensitive and Confirmatory Detection
The choice of detector depends on the analytical goals: quantification, identification, or both.
-
Flame Ionization Detector (FID): A robust, universal detector that is excellent for quantifying any organic compound that combusts. It provides high linearity and is easy to operate but offers no structural information.[15]
-
Electron Capture Detector (ECD): Extremely sensitive to electrophilic compounds, making it the detector of choice for trace analysis of halogenated biphenyls like PCBs and PBBs.
-
Mass Spectrometry (MS): The gold standard for confirmatory analysis.[5] It provides mass spectral data that can definitively identify compounds based on their fragmentation patterns.[16] For isomer analysis, MS is invaluable. Even if two isomers co-elute chromatographically, they can sometimes be distinguished if they have unique fragment ions.
-
Scan Mode: Acquires a full mass spectrum, which is excellent for identifying unknown compounds.
-
Selected Ion Monitoring (SIM) Mode: Monitors only a few specific ions characteristic of the target analytes. This technique significantly increases sensitivity and is ideal for quantifying trace levels of known isomers.[16]
-
Sample Preparation: The Foundation of a Reliable Method
The quality of the analytical result is only as good as the sample preparation. The goal is to extract the biphenyl isomers from the sample matrix (e.g., soil, tissue, pharmaceutical formulation) and concentrate them into a clean solvent suitable for GC injection.[17]
Common Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): Uses two immiscible solvents to partition analytes from the sample matrix.[17]
-
Solid-Phase Extraction (SPE): Employs a cartridge with a solid sorbent to selectively adsorb the analytes, while impurities are washed away. The analytes are then eluted with a small volume of solvent, providing both cleanup and concentration.[18]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace). Analytes adsorb to the fiber, which is then directly desorbed in the hot GC inlet.[18]
Solvent Selection: Volatile organic solvents like hexane, dichloromethane, or iso-octane are typically used.[17] The choice depends on the polarity of the target isomers and the nature of the sample matrix.
Application Protocol: Separation of PCB Congeners 28, 52, and 101
This protocol provides a starting point for the separation of three common "indicator" PCB congeners using a standard intermediate-polarity column.
1. Objective: To achieve baseline separation and quantification of PCB-28 (2,4,4'-Trichlorobiphenyl), PCB-52 (2,2',5,5'-Tetrachlorobiphenyl), and PCB-101 (2,2',4,5,5'-Pentachlorobiphenyl).
2. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium, 99.999% purity.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Solvent: Iso-octane, pesticide residue grade.
-
Standards: Certified reference standards of PCB-28, PCB-52, and PCB-101.
3. Sample Preparation (Calibration Standard):
-
Prepare a 10 µg/mL stock solution of each PCB congener in iso-octane.
-
Perform serial dilutions to create a mixed working standard containing 1 µg/mL of each congener in iso-octane.
-
Transfer the working standard to a 2 mL sample vial.
4. GC-MS Method Parameters:
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250 °C | Ensures efficient transfer of trace analytes to the column. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal efficiency for this column dimension. |
| Oven Program | ||
| Initial Temp | 80 °C, hold 1 min | Allows for good focusing of early eluting PCBs.[1] |
| Ramp 1 | 20 °C/min to 180 °C | Separates the trichloro- and tetrachlorobiphenyls. |
| Ramp 2 | 5 °C/min to 240 °C | Slower ramp to resolve more complex congeners. |
| Ramp 3 | 30 °C/min to 300 °C, hold 5 min | Fast ramp and hold to clean the column of any late eluters.[5] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source | 230 °C (Electron Impact, 70 eV) | Standard parameters for generating reproducible spectra. |
| Acquisition Mode | SIM | For maximum sensitivity. |
| Ions to Monitor | m/z 256, 258 (PCB-28); m/z 290, 292 (PCB-52); m/z 324, 326 (PCB-101) | These are the characteristic molecular ions for each congener. |
5. Data Analysis:
-
Integrate the peaks corresponding to the retention times of the three PCB congeners.
-
Confirm the identity of each peak by verifying that the ratio of the monitored ions matches the expected isotopic abundance for the number of chlorine atoms.
-
Quantify the congeners by comparing their peak areas to a calibration curve generated from standards of known concentrations.
Conclusion
The successful separation of biphenyl isomers by gas chromatography is an achievable but methodical process. It hinges on a deep understanding of the interplay between stationary phase chemistry, oven temperature programming, and detector choice. By systematically optimizing these core pillars, researchers can develop highly selective and robust methods to untangle even the most complex mixtures of positional isomers and atropisomers. This guide serves as a foundational framework, empowering scientists in environmental, pharmaceutical, and other fields to tackle these analytical challenges with confidence and scientific rigor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 4. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic enantiomer separation of some atropisomeric 6,6'-dimethyl-1,1'-biphenyl derivatives on permethylated β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 11. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Strategic Functionalization of the 3-Bromo-4'-chlorobiphenyl Core
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of 3-Bromo-4'-chlorobiphenyl. This biphenyl scaffold is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as OLEDs.[1] The key to its synthetic utility lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which allows for programmed, site-selective modifications. This note details field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation, focusing primarily on the more labile C-Br bond. We will explore the causality behind catalyst selection, reaction conditions, and expected outcomes to empower researchers in drug development and materials science to leverage this versatile intermediate effectively.
Introduction: The Strategic Value of this compound
The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a rigid yet tunable scaffold.[2] this compound presents a unique synthetic challenge and opportunity due to the presence of two different halogen atoms on separate rings.[1] This structural feature is not a complication but rather an asset, enabling a hierarchical approach to molecular construction.
The foundational principle guiding the functionalization of this molecule is the relative reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[3] This reactivity gradient is primarily governed by bond dissociation energies and the ease of the initial oxidative addition step to the metal center (typically palladium).[4][5][6] Consequently, the C-Br bond at the 3-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 4'-position, providing a reliable handle for initial, selective functionalization.
Causality Behind Selectivity: The choice of a palladium catalyst, combined with an appropriate phosphine ligand, allows chemists to operate in a kinetic regime where the energy barrier for C-Br bond activation is readily overcome, while the C-Cl bond remains largely inert under the same conditions.[7][8] This selective manipulation is the cornerstone of the protocols described herein.
Experimental Workflows & Protocols
General Considerations for All Reactions
-
Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen. It is imperative to conduct these protocols under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents must be thoroughly degassed prior to use to remove dissolved oxygen. This is typically achieved by bubbling an inert gas through the solvent for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of reagents, especially the biphenyl substrate, boronic acids/esters, amines, and bases, is critical for reproducibility and high yields.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C-Br Bond
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[9][10][11] By coupling this compound with an organoboron reagent, new aryl or alkyl groups can be selectively introduced at the 3-position.
Expert Insight: The choice of palladium source and ligand is critical. A catalyst system like Pd(PPh₃)₄ can be effective, but more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide higher yields, faster reaction times, and broader substrate scope, especially with challenging substrates.[10] The base is not merely a proton scavenger; it activates the boronic acid, facilitating the crucial transmetalation step.[10]
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
References
- 1. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rose-hulman.edu [rose-hulman.edu]
Introduction: The Analytical Imperative for Halogenated Compounds
An in-depth guide to the analysis of halogenated compounds by liquid chromatography, designed for researchers, scientists, and drug development professionals.
Halogenated organic compounds, a broad class of molecules containing one or more halogen atoms (F, Cl, Br, I), are ubiquitous due to their widespread use in industrial and commercial products. Their applications range from flame retardants and pharmaceuticals to pesticides and surfactants, largely owing to the unique chemical stability imparted by the carbon-halogen bond.[1] However, this same stability makes many of them persistent organic pollutants (POPs) that resist degradation in the environment.[1][2] Compounds like per- and polyfluoroalkyl substances (PFAS) and brominated flame retardants (BFRs) can bioaccumulate in the food chain, posing significant risks to human health and ecosystems.[1][2]
Consequently, robust and sensitive analytical methods are critical for monitoring these compounds in diverse matrices such as water, soil, and biological tissues. While gas chromatography (GC) has been a standard for many years, liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the technique of choice for a growing number of halogenated compounds.[1][3] LC-MS/MS offers distinct advantages for analyzing polar, non-volatile, and thermally labile compounds that are challenging for GC-based methods.[3][4] This guide provides a detailed overview of the principles, protocols, and best practices for the analysis of halogenated compounds using liquid chromatography.
Method Development: A Strategic Approach
Developing a successful LC method for halogenated compounds requires a systematic approach that considers the unique physicochemical properties of the analytes and the complexity of the sample matrix. The primary goal is to achieve a separation that provides adequate resolution, good peak shape, and high sensitivity.
The Causality Behind Experimental Choices
The characterization of halogenated organic compounds presents several challenges due to their unique chemical properties. These challenges include their presence in diverse and complex matrices, potential for co-elution with other compounds, and the need for highly sensitive detection to meet regulatory limits.[5] Furthermore, background contamination is a critical issue in trace-level analysis, as many components of a standard LC-MS/MS system can be sources of contamination, particularly for PFAS.[6]
Core Components of the LC System
-
Column Selection: The choice of the analytical column is the most critical decision in method development.[7][8] For most halogenated compounds, particularly PFAS, reversed-phase chromatography is the dominant mode of separation.[9]
-
C18 Columns: These are the workhorses for PFAS analysis, offering robust separation of long-chain and branched isomers based on hydrophobicity.[9] They are stipulated in numerous regulatory methods, including EPA 1633.[9]
-
Phenyl-Hexyl Columns: These phases provide alternative selectivity, which can be beneficial for separating isomers or resolving analytes from matrix interferences.[10][11]
-
Delay Columns: For PFAS analysis, a delay column installed before the injector is essential.[6][10] This separates background PFAS contamination originating from the LC system (e.g., from PTFE tubing) from the analytes injected with the sample, ensuring accurate quantification at low levels.[10]
-
-
Mobile Phase Optimization: The mobile phase composition directly influences analyte retention, selectivity, and ionization efficiency in the mass spectrometer.
-
Solvents: Mixtures of water and organic solvents like methanol or acetonitrile are standard for reversed-phase LC.[9] The choice between methanol and acetonitrile can alter selectivity and is often evaluated during method development.
-
Additives: Mobile phase additives are crucial for controlling pH and improving peak shape. For PFAS analysis, which is typically performed in negative ion mode, ammonium acetate is a common additive.[12][13] For other halogenated compounds, formic acid may be used to improve protonation for positive ion mode analysis. The mobile phase pH determines the charge state of the analyte and thereby influences its interactions with the mobile and stationary phases.[13]
-
-
Detection Systems: Due to the low concentrations often encountered in environmental and biological samples, highly sensitive and selective detectors are required.
-
Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace levels of halogenated compounds.[14][15] Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide exceptional sensitivity and selectivity, making them ideal for targeted analysis.[5]
-
High-Resolution Mass Spectrometry (LC-HRMS): Instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) provide high mass accuracy, enabling the identification of unknown halogenated compounds and confident confirmation of targeted analytes.[9][16] The characteristic isotopic patterns of chlorine and bromine can be used to selectively detect these compounds in complex datasets.[5][16]
-
Caption: A strategic workflow for LC-MS/MS method development.
Sample Preparation: Extracting Analytes from Complex Matrices
Effective sample preparation is fundamental to successful chromatographic analysis.[17][18] The primary objectives are to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.[19]
Solid-Phase Extraction (SPE)
For aqueous samples, solid-phase extraction is the most widely used technique for PFAS analysis, forming the basis of regulatory methods like EPA 537.1 and 1633.[10][11][15] The choice of SPE sorbent is critical for achieving high recovery of the target analytes.[19]
-
Weak Anion Exchange (WAX): Sorbents like WAX are commonly used for PFAS. They offer a dual retention mechanism: reversed-phase interaction for the hydrophobic tails and ion exchange for the anionic heads of the PFAS molecules. This makes them effective for a wide range of PFAS, including shorter-chain compounds.[11]
-
Graphitized Carbon Black (GCB): GCB is often used as a cleanup step to remove matrix interferences. It can be used in a separate cartridge or layered with the primary sorbent.[11]
Caption: A generalized workflow for Solid-Phase Extraction (SPE).
Other Extraction Techniques
For solid samples like soil, sediment, or tissues, more rigorous extraction techniques are required.
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to efficiently extract analytes from solid matrices using a reduced volume of solvent.[5][20]
-
QuEChERS: Standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method involves a solvent extraction followed by a dispersive SPE cleanup. It is widely used in food analysis and is being adapted for other matrices.[18]
Application Protocol 1: Analysis of PFAS in Drinking Water
This protocol is based on the principles outlined in U.S. EPA Methods 537.1 and 1633.[11][15][21] It is designed for the targeted quantification of a standard list of PFAS compounds in drinking water.
Step-by-Step Methodology: Sample Preparation (SPE)
-
Sample Collection: Collect a 250 mL water sample in a polypropylene bottle.
-
Fortification: Add a known amount of an isotopically labeled internal standard mixture to the sample. This is crucial for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.[5][6]
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 15 mL of 1% methanolic ammonium hydroxide, followed by 15 mL of methanol, and finally 18 mL of reagent water.[6][11] Do not allow the sorbent to go dry.
-
Sample Loading: Pass the entire 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[6]
-
Washing: After loading, wash the cartridge with reagent water to remove any remaining salts or highly polar interferences.
-
Drying: Dry the cartridge by pulling air or nitrogen through it for 5-10 minutes to remove residual water.
-
Elution: Elute the trapped PFAS analytes from the cartridge using two aliquots of 1% methanolic ammonium hydroxide.[11]
-
Concentration: Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water, making it ready for LC-MS/MS analysis.[6]
Data Presentation: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | UHPLC with PEEK tubing | Minimizes background PFAS contamination.[6] |
| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm) | Provides robust separation for a wide range of PFAS.[6][9] |
| Delay Column | C18 (e.g., 3 x 50 mm, 5 µm) | Separates system-related PFAS from sample analytes.[10][12] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[6][12] | Provides ions for ESI and buffers the mobile phase. |
| Mobile Phase B | Methanol[6][12] | Strong solvent for eluting hydrophobic PFAS. |
| Gradient | 20% B to 95% B over 10-15 minutes | Separates short-chain (early eluting) from long-chain (late eluting) PFAS.[12] |
| Flow Rate | 0.3 - 0.4 mL/min | Typical for 2.1 mm ID columns, ensures efficient separation. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Offers high sensitivity and selectivity for targeted quantification.[14] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | PFAS readily form [M-H]⁻ ions.[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring precursor-product ion transitions.[5] |
Application Protocol 2: Analysis of Brominated Flame Retardants (BFRs)
LC-MS/MS is particularly advantageous for analyzing thermolabile and polar BFRs, such as hexabromocyclododecane (HBCD) isomers, which can degrade under the high temperatures of GC analysis.[3][4]
Step-by-Step Methodology: Sample Preparation (Sludge/Sediment)
-
Sample Preparation: Freeze-dry and sieve the sludge or sediment sample to create a homogenous powder.
-
Fortification: Spike the sample with appropriate isotopically labeled internal standards.
-
Extraction: Perform pressurized liquid extraction (PLE) on the sample. A common solvent mixture is hexane/dichloromethane.[5]
-
Cleanup: The raw extract often contains a high amount of co-extracted matrix components like lipids. A cleanup step using gel permeation chromatography (GPC) or a silica/Florisil column is necessary to remove these interferences.[1][3]
-
Concentration & Solvent Exchange: Evaporate the cleaned extract and reconstitute it in a solvent compatible with the LC mobile phase (e.g., methanol/water).
Data Presentation: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | UHPLC System | Provides high resolution needed for isomer separation. |
| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm) | Effective for separating hydrophobic BFRs and their isomers. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to promote protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | High organic gradient (e.g., 50% to 100% B) | Required to elute the highly hydrophobic BFRs. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Injection Volume | 5 µL | A smaller volume can help maintain good peak shape. |
| MS System | Triple Quadrupole or High-Resolution MS | QqQ for targeted quantification; HRMS for confirmation and analysis of transformation products.[22] |
| Ionization Mode | ESI Negative or Positive, or APCI | Ionization mode is compound-dependent. HBCD isomers are often analyzed in ESI negative mode. |
| Acquisition Mode | MRM (for QqQ) or Full Scan/dd-MS2 (for HRMS) | MRM provides sensitivity for target lists; HRMS provides versatility. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Water Contaminants: Analysis of PFAS Using LC/MS/MS Technology | PerkinElmer [perkinelmer.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. linklab.gr [linklab.gr]
- 8. m.youtube.com [m.youtube.com]
- 9. halocolumns.com [halocolumns.com]
- 10. mac-mod.com [mac-mod.com]
- 11. mn-net.com [mn-net.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. phenomenex.com [phenomenex.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromtech.com [chromtech.com]
- 18. gmi-inc.com [gmi-inc.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. LC/MS/MS Method Package for PFAS in Drinking Water : Shimadzu [ssi.shimadzu.com]
- 22. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Substituted Biphenyls: Leveraging 3-Bromo-4'-chlorobiphenyl in Modern Cross-Coupling Chemistry
Introduction: The Biphenyl Moiety as a Privileged Scaffold
For researchers, scientists, and professionals in drug development, the biphenyl scaffold represents a cornerstone of molecular design.[1] These aromatic structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials, owing to their rigid, tunable, and synthetically versatile nature.[2][3] The strategic introduction of substituents onto the biphenyl core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics.[1][4] This guide provides an in-depth exploration of the synthesis of substituted biphenyls, with a specific focus on the utility of 3-bromo-4'-chlorobiphenyl as a versatile starting material. We will delve into the mechanistic underpinnings and practical applications of palladium-catalyzed cross-coupling reactions, offering detailed protocols and expert insights to empower your synthetic endeavors.
The choice of this compound as a starting material is strategic. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for selective functionalization. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond, enabling sequential cross-coupling reactions.[5] This inherent reactivity difference provides a powerful handle for the controlled and regioselective synthesis of complex, unsymmetrically substituted biphenyls.
This application note will focus on two of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions for the synthesis of biphenyls: the Suzuki-Miyaura coupling and the Stille coupling.[6] We will explore the nuances of each reaction, providing detailed, field-proven protocols that can be adapted to your specific synthetic targets.
Visualizing the Synthetic Strategy
The overall workflow for the synthesis of substituted biphenyls from this compound can be visualized as a two-step process, leveraging the differential reactivity of the C-Br and C-Cl bonds.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-4'-chlorobiphenyl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-Bromo-4'-chlorobiphenyl. Structured as a series of frequently asked questions and troubleshooting scenarios, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route, which commonly involves a Suzuki or similar cross-coupling reaction. Potential impurities include:
-
Starting Materials: Unreacted precursors such as 3-bromophenylboronic acid, 1-chloro-4-iodobenzene, or their equivalents.
-
Homocoupling Byproducts: Symmetrically coupled biphenyls like 3,3'-dibromobiphenyl and 4,4'-dichlorobiphenyl can form.[1]
-
Solvent and Reagent Residues: Residual palladium catalyst, phosphine ligands, and high-boiling point solvents (e.g., DMF, toluene).
-
Isomeric Biphenyls: Depending on the regioselectivity of the synthesis, other bromochlorobiphenyl isomers might be present in minor amounts.[2]
Q2: What are the key physical properties of this compound I should know before starting purification?
A2: Understanding the physical properties is critical for selecting an appropriate purification strategy. The compound is a solid at room temperature and generally has low solubility in water but is soluble in many organic solvents.[3]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 164334-69-4 | [3][4] |
| Molecular Formula | C₁₂H₈BrCl | [4][5] |
| Molecular Weight | 267.55 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid or solid | [3] |
| Purity (Typical) | >97.0% (GC) available commercially | [3] |
Note: The melting point is not consistently reported in public databases, indicating that it should be determined experimentally for your crude material.
Q3: Which purification technique—recrystallization or column chromatography—is better for my crude sample?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal when your crude product is of relatively high purity (e.g., >90%) and the impurities have different solubility profiles from the desired product. It is a fast and scalable method for removing minor byproducts.
-
Column Chromatography is necessary when the crude mixture contains multiple components with similar polarities or when the product is significantly impure (<90%). While more time-consuming and solvent-intensive, it offers superior separation power.
The following workflow diagram can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
-
Probable Cause: This typically occurs when the crude solid melts in the hot solvent before it dissolves. This happens if the boiling point of the solvent is higher than the melting point of the solute (or the melting point of the impure mixture). The presence of significant impurities can also depress the melting point, exacerbating this issue.
-
Solution:
-
Re-heat the solution until the oil fully dissolves, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point.[6]
-
Problem 2: No crystals form upon cooling, even after an extended period.
-
Probable Cause: The solution is not saturated, meaning too much solvent was added initially. Alternatively, the compound may be highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent using a stream of air or nitrogen. Be careful not to evaporate too much. Allow the concentrated solution to cool again.
-
Utilize a Co-solvent: If the compound is too soluble, add a "poor" solvent (one in which the compound is insoluble) dropwise to the solution at room temperature until it just begins to turn cloudy (the cloud point). Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow the mixture to cool slowly. A common system for biphenyls is Hexane/Ethyl Acetate.[6]
-
Problem 3: The yield after recrystallization is very low.
-
Probable Cause:
-
Using an excessive amount of solvent during the initial dissolution step.
-
The product has significant solubility in the cold solvent.
-
Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
-
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice-water bath to minimize the amount of product that remains dissolved.
-
Recover More Product: Collect the filtrate (the "mother liquor") and concentrate it by evaporating a portion of the solvent. A second crop of crystals may be obtained upon cooling, though they may be less pure than the first.
-
Troubleshooting Guide: Column Chromatography
Problem 1: The separation is poor; compounds are co-eluting.
-
Probable Cause: The mobile phase (eluent) is too polar, causing all compounds to move down the column too quickly with little interaction with the stationary phase (silica gel).
-
Solution:
-
Optimize the Solvent System: The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate.
-
Decrease Eluent Polarity: Prepare a new mobile phase with a higher proportion of the non-polar solvent (e.g., increase the hexane percentage in a hexane/ethyl acetate system). Run TLCs with various ratios until the desired separation is achieved.
-
Problem 2: The compound is not moving from the origin (Rf = 0).
-
Probable Cause: The mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For biphenyls, a small amount of ethyl acetate or dichloromethane in hexane is often sufficient.
-
Check Compound Stability: In rare cases, the compound may be reacting with the acidic silica gel. If this is suspected, the silica can be neutralized by pre-treating it with a base like triethylamine.
-
Problem 3: The collected fractions are still impure after the column.
-
Probable Cause:
-
Column Overloading: Too much crude material was loaded for the amount of silica gel used. A general rule is a mass ratio of 1:30 to 1:100 of crude material to silica gel.
-
Poor Packing: Cracks or channels in the silica bed allow the sample to travel down unevenly, ruining the separation.
-
Fractions were too large: Collecting large volumes per fraction can lead to the mixing of closely eluting compounds.
-
-
Solution:
-
Use an Appropriate Scale: Ensure you are using enough silica gel for the amount of material you need to purify.
-
Pack the Column Carefully: Create a uniform, bubble-free slurry of silica gel in the non-polar solvent and carefully pour it into the column. Allow it to settle without letting the top run dry.
-
Collect Smaller Fractions: Especially when the spots are close on the TLC plate, collect smaller fractions and analyze them individually by TLC before combining them.
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Solvent Selection: Place a small amount of crude this compound in a test tube. Add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable solvent. If it is sparingly soluble at room temperature, heat the test tube. If it dissolves when hot, ethanol is a good candidate.
-
Dissolution: Place 1.0 g of the crude solid in a 50 mL Erlenmeyer flask with a stir bar. Add ~10 mL of ethanol and bring the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding ethanol in small portions (~1-2 mL at a time) to the boiling solution until all the solid has just dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a spatula tip of activated charcoal.[7] Re-boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass and place them in a desiccator.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various solvent systems (e.g., starting with 98:2 Hexane:Ethyl Acetate). The goal is an Rf of ~0.3 for the product spot, with good separation from impurities.
-
Column Packing: For 1.0 g of crude material, use ~40 g of silica gel. Prepare a slurry of the silica gel in the chosen non-polar solvent (hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the 1.0 g of crude material in the minimum amount of a polar solvent like dichloromethane. Add ~1-2 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the optimized mobile phase from step 1. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. 3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4'-chlorobiphenyl
Welcome to the technical support center for the synthesis of 3-Bromo-4'-chlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and maximizing yield in this crucial synthesis. As a key intermediate in the development of pharmaceuticals and advanced materials, achieving a high-yield, high-purity synthesis of this compound is paramount.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for synthesizing biaryl compounds like this compound.[4][5] While powerful, the reaction is complex and involves numerous interacting variables that can lead to suboptimal results if not carefully controlled.[4][6] This guide provides a structured approach to identifying and solving common issues.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during the synthesis. The following table outlines probable causes and provides scientifically grounded solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield | Inactive Catalyst: Palladium catalyst, especially Pd(0), can be deactivated by oxygen.[7] Pd(II) precatalysts may fail to reduce to the active Pd(0) species. | Solution: Ensure all reagents and solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[7][8] Use fresh, high-quality palladium catalysts or consider more robust, air-stable precatalysts like XPhos Pd G3, which are designed for challenging couplings.[9] |
| Inefficient Oxidative Addition: The C-Br bond of the aryl bromide may not be sufficiently reactive under the chosen conditions. The reactivity trend for aryl halides is generally I > Br > OTf >> Cl.[7] | Solution: Increase the reaction temperature (typically 80-120 °C).[9] Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) which promotes the oxidative addition step.[9][10] If possible, starting with an aryl iodide instead of a bromide will significantly accelerate this step.[11] | |
| Protodeboronation of Boronic Acid: The boronic acid starting material degrades by replacing the C-B bond with a C-H bond, especially in the presence of water and certain bases.[7][12] | Solution: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides.[7] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA boronate) which releases the active species slowly, minimizing its concentration and the rate of protodeboronation.[7][13] Running the reaction under anhydrous conditions can also help.[7] | |
| 2. Significant Side Product Formation | Homo-coupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl impurity. This is often promoted by the presence of oxygen or high catalyst loading. | Solution: Rigorous deoxygenation of the reaction mixture is critical.[7] Avoid excessively high catalyst loadings; screen catalyst concentration starting from 0.5–2.0 mol%.[6] Homo-coupling can also indicate that the transmetalation step is slow compared to side reactions. |
| Dehalogenation of Aryl Halide: The starting aryl halide is reduced, replacing the bromine with a hydrogen atom. This can occur if a hydride source is present in the reaction.[4] | Solution: Ensure solvents (like THF) are peroxide-free. Avoid bases like alkoxides if they can act as hydride donors under the reaction conditions. The choice of ligand can also influence this pathway. | |
| 3. Difficult Product Purification | Close Polarity of Product and Byproducts: Homo-coupled products or remaining starting materials can have very similar Rf values to the desired product, making chromatographic separation challenging.[8] | Solution: Optimize the reaction to minimize byproduct formation (see above). For purification, explore different solvent systems for column chromatography. If separation is still difficult, recrystallization of the crude product can be an effective alternative to isolate the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for coupling an aryl bromide like 1,3-dibromobenzene with 4-chlorophenylboronic acid?
A1: This is a challenging coupling due to the relatively low reactivity of both the C-Br and C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ may provide low yields.[10] For such systems, modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[9] Ligands like SPhos, XPhos, or RuPhos, when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or used as pre-formed pre-catalysts (e.g., XPhos Pd G3), are designed to facilitate the difficult oxidative addition of aryl bromides and chlorides.[9] They accelerate the rate-limiting step and often allow the reaction to proceed at lower temperatures and catalyst loadings, which in turn minimizes side reactions.
Q2: How does the choice of base impact the yield and side reactions?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for the transmetalation step.[14] However, the wrong base can be detrimental.
-
Strong Bases (e.g., NaOH, NaOEt): While effective at promoting the reaction, they can cause hydrolysis of ester functional groups and significantly increase the rate of protodeboronation, a major cause of low yield.[7]
-
Milder Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally preferred for Suzuki couplings.[7][8] Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is effective without being overly harsh. Cesium carbonate (Cs₂CO₃) is also highly effective, often used with sterically hindered substrates. The choice of base should be screened to find the optimal balance for your specific substrate pairing.
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure reproducibility and high yield?
A3: Meticulous setup is key to success.
-
Reagent Quality: Use high-purity, fresh reagents. Boronic acids can degrade upon storage, and phosphine ligands are susceptible to oxidation.[4][7]
-
Inert Atmosphere: The entire reaction, from solvent addition to heating, must be conducted under an inert atmosphere (Argon or Nitrogen). Oxygen deactivates the Pd(0) catalyst and promotes homo-coupling.[7] A common procedure is to assemble the flask with solids, then evacuate and backfill with inert gas three times.
-
Solvent Degassing: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.[7] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene.[4][13]
-
Order of Addition: A standard practice is to add the aryl halide, boronic acid, and base to the flask first. The degassed solvent is then added, followed by another brief sparging of the mixture. The palladium catalyst/ligand is typically added last, just before heating.
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound via a selective Suzuki-Miyaura coupling of 1-bromo-3-iodobenzene with 4-chlorophenylboronic acid. The higher reactivity of the C-I bond over the C-Br bond allows for a selective reaction.[7]
Reactants:
-
1-Bromo-3-iodobenzene (1.0 eq)
-
4-Chlorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-iodobenzene, 4-chlorophenylboronic acid, and finely powdered K₃PO₄.
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos to the flask.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps that your palladium catalyst undergoes during the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Bromination of 4-Chlorobiphenyl
Welcome to the technical support center for the bromination of 4-chlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, minimize side products, and ensure the successful synthesis of the desired 4-bromo-4'-chlorobiphenyl.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of 4-chlorobiphenyl, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 4-Bromo-4'-chlorobiphenyl
-
Symptom: The isolated yield of the target product is significantly lower than expected.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate catalyst activity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time or slightly increase the temperature if necessary. Ensure the Lewis acid catalyst (e.g., FeBr₃) is fresh and anhydrous. Suboptimal Reagent Stoichiometry An incorrect molar ratio of bromine to 4-chlorobiphenyl can lead to either unreacted starting material or the formation of polybrominated byproducts. Carefully control the stoichiometry. A slight excess of bromine (e.g., 1.1 equivalents) is often used to drive the reaction to completion, but a large excess should be avoided. Poor Quenching and Work-up Inefficient quenching of excess bromine or improper work-up procedures can lead to product loss. Quench the reaction thoroughly with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the reddish-brown color of bromine disappears. Ensure proper phase separation during extraction. Loss During Purification The product may be lost during crystallization or chromatographic purification. Optimize the recrystallization solvent system to maximize recovery. For column chromatography, select an appropriate eluent system to ensure good separation from impurities.
Issue 2: Formation of Significant Amounts of Polybrominated Byproducts
-
Symptom: GC-MS or NMR analysis reveals the presence of dibromo-4-chlorobiphenyl or other polyhalogenated species.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution Excess Bromine Using a large excess of the brominating agent is a primary cause of polybromination. Use a controlled amount of bromine, typically close to a 1:1 molar ratio with the 4-chlorobiphenyl. Add the bromine dropwise to the reaction mixture to maintain a low instantaneous concentration. High Reaction Temperature Elevated temperatures can increase the rate of the second bromination, leading to di- and tri-substituted products. Conduct the reaction at a lower temperature. Room temperature or even 0 °C can be effective in controlling the selectivity. Prolonged React[1]ion Time Leaving the reaction to stir for an extended period after the starting material is consumed can promote further bromination. Monitor the reaction closely and quench it as soon as the 4-chlorobiphenyl has been consumed.
Issue 3: Presence of Isomeric Monobrominated Products
-
Symptom: Besides the desired 4-bromo-4'-chlorobiphenyl, other isomers like 2-bromo-4'-chlorobiphenyl or 3-bromo-4'-chlorobiphenyl are detected.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution Reaction Conditions Favoring Other Isomers The directing effects of the substituents and the reaction conditions influence the regioselectivity. While the 4'-chloro group directs ortho and para, and the phenyl group also directs ortho and para, steric hindrance plays a significant role. The chlorine atom is an ortho, para-director. In 4-chlorobiphenyl, the positions ortho to the chlorine (3' and 5') and para to the chlorine (which is the other ring) are activated. The phenyl group is also an ortho, para-director. The most activated and sterically accessible positions for bromination are ortho to the phenyl group (positions 2 and 6) and para to the phenyl group (position 4, which is already substituted with chlorine). Therefore, bromination is expected to occur on the unsubstituted ring. The primary product is typically 4-bromo-4'-chlorobiphenyl due to a combination of electronic and steric factors. Formation of other isomers can be minimized by using a milder brominating agent or a bulkier catalyst that favors substitution at the less sterically hindered position.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of 4-chlorobiphenyl?
The bromination of 4-chlorobiphenyl is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the following key steps:
-
Generation of the [2][3]Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂) to create a more potent electrophile, often represented as Br⁺.
-
Nucleophilic Attack[4]: The π-electron system of the 4-chlorobiphenyl's aromatic ring acts as a nucleophile and attacks the electrophilic bromine. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A [1][3]weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine. This step restores the aromaticity of the ring and yields the final product, 4-bromo-4'-chlorobiphenyl.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Optimization of Suzuki Coupling for Aryl Bromides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling aryl bromides. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot effectively and optimize your reactions for maximal yield and purity.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental issues in a question-and-answer format, providing a logical path to identifying and solving common problems.
Problem 1: Low or No Yield of the Desired Product
Q1: My TLC/LC-MS shows mostly unreacted aryl bromide starting material, even after extended reaction times. What are the likely causes and how can I fix this?
A1: Failure to consume the aryl bromide points to a problem with the initial, often rate-limiting, step of the catalytic cycle: oxidative addition .[1] For the palladium(0) catalyst to insert into the carbon-bromine bond, it must be sufficiently electron-rich and sterically accessible.
Immediate Troubleshooting Steps:
-
Catalyst System Evaluation: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be insufficient for challenging aryl bromides, especially those that are electron-rich or sterically hindered.[1]
-
Upgrade Your Ligand: Switch to bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, promoting oxidative addition, and their steric bulk facilitates the final reductive elimination step.[2] Excellent choices include biaryl phosphine ligands like SPhos and XPhos, or trialkylphosphines like P(t-Bu)₃.[3][4][5]
-
Verify Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle never begins. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern precatalysts (e.g., Buchwald G3/G4 precatalysts) that generate the active LPd(0) species more cleanly and efficiently.[4][6]
-
-
Re-evaluate Your Base and Solvent System:
-
Base Strength: A base is required to activate the boronic acid for transmetalation.[7][8] If the base is too weak or poorly soluble, this step will be inefficient, stalling the cycle. For many aryl bromides, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is effective.[5] Ensure the base is finely powdered for maximum surface area, especially in biphasic systems.[9]
-
Solvent Choice: The solvent must solubilize the reactants and facilitate interaction between the organic and aqueous phases (if present). Common choices include dioxane, THF, or toluene, often with added water.[6] Water can be crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[6][9]
-
A visual guide to the Suzuki-Miyaura catalytic cycle:
Caption: The Suzuki-Miyaura Catalytic Cycle.
Problem 2: Significant Side Product Formation
Q2: My starting materials are consumed, but my yield is low and I see multiple byproducts. What are they and how can I suppress them?
A2: This common scenario points to competitive side reactions outcompeting the desired cross-coupling. The three main culprits are protodeboronation , homocoupling , and dehalogenation .
1. Protodeboronation (Aryl Boronic Acid Decomposition):
-
What it is: The C-B bond of the boronic acid is cleaved by a proton source (often water), converting it back to the parent arene (Ar'-H).[10] This is a major issue with electron-rich or certain heteroaryl boronic acids.[6]
-
How to fix it:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These derivatives are more resistant to premature decomposition and release the boronic acid slowly under the reaction conditions.[6][10]
-
Control the Water Content: While some water is often beneficial, excess water, especially with a strong base and high temperatures, can accelerate protodeboronation.[1] Try using anhydrous solvents with a carefully controlled amount of water or a weaker base like KF.[7]
-
Judicious Ligand Choice: Recent studies have shown that bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[11] If this is a persistent issue, screening less bulky ligands may be necessary.
-
2. Homocoupling (Biaryl Byproduct Formation):
-
What it is: Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar'). This is often mediated by Pd(II) species and exacerbated by the presence of oxygen.[6][12][13][14]
-
How to fix it:
-
Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling.[12][14] Ensure your solvent and reaction mixture are thoroughly degassed. This is the most critical step. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding it to the reaction flask, followed by several vacuum/backfill cycles.[1]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an initial reduction step. If this reduction is inefficient or if Pd(II) species are regenerated during the reaction (e.g., by oxygen), they can catalyze homocoupling.[6][12] Using a Pd(0) source or a precatalyst that cleanly generates Pd(0) minimizes the concentration of problematic Pd(II) species.[4]
-
3. Dehalogenation (Aryl Bromide Reduction):
-
What it is: The aryl bromide is reduced to the corresponding arene (Ar-H), consuming your electrophile.[15] This can occur if a hydride source is present in the reaction.
-
How to fix it:
-
Choice of Base and Solvent: Some bases or solvents (like certain amines or alcohols) can act as hydride donors, especially at elevated temperatures.[6] If dehalogenation is observed, consider switching to a non-hydridic base like K₂CO₃ or K₃PO₄ and an aprotic solvent like dioxane or toluene.
-
Reaction Temperature: High temperatures can promote dehalogenation.[15] If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature.[1][16]
-
A decision tree for troubleshooting common Suzuki coupling issues:
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst and ligand for my specific aryl bromide?
A1: The choice depends on the electronic and steric properties of your substrate.
| Substrate Type | Recommended Catalyst System | Rationale |
| Electron-neutral or electron-poor aryl bromides | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | These are standard, less challenging substrates where classic catalysts are often sufficient. |
| Electron-rich aryl bromides (e.g., with methoxy groups) | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos, XPhos, or P(t-Bu)₃. Buchwald precatalysts are also excellent.[5][16] | The electron-donating groups make oxidative addition more difficult.[1][9] A more electron-rich ligand is needed to facilitate this step. |
| Sterically hindered aryl bromides (e.g., ortho-substituted) | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand like SPhos or RuPhos. | The steric bulk of the ligand promotes the reductive elimination step, which can be slow for hindered substrates.[2][17] |
Q2: What is the optimal ratio of boronic acid to aryl bromide?
A2: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is standard practice. This helps to drive the reaction to completion, compensating for any potential protodeboronation or homocoupling of the boronic acid.[1] However, using a very large excess can complicate purification and may increase homocoupling, so moderation is key.
Q3: How critical is it to degas the reaction? Can I just run it under a nitrogen balloon?
A3: Degassing is absolutely critical for reproducibility and suppressing oxygen-mediated side reactions like homocoupling and catalyst decomposition.[4][12] A nitrogen balloon provides a positive pressure of inert gas but does not actively remove dissolved oxygen from the solvent. For best results, you must actively degas the solvent via sparging with an inert gas or by using freeze-pump-thaw cycles, especially for sensitive or large-scale reactions.
Q4: My reaction is biphasic (e.g., Toluene/Water). How important is the stirring speed?
A4: For biphasic reactions, vigorous stirring is essential.[6] The reaction occurs at the interface of the two phases where the catalyst, organic-soluble substrates, and water-soluble base can interact. Inefficient mixing leads to a low interfacial surface area, drastically reducing the reaction rate. If your reaction is stalling, increasing the stirring speed is a simple but often highly effective intervention.[4]
Validated Experimental Protocols
Protocol 1: Standard Suzuki Coupling for an Unactivated Aryl Bromide
This protocol is a good starting point for simple, unactivated aryl bromides.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.
-
Ligand Addition: Add triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling argon through the mixture for 30 minutes. Add 5 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[18]
Protocol 2: Optimized Suzuki Coupling for a Challenging (Electron-Rich) Aryl Bromide
This protocol uses a modern catalyst system for more difficult substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and an SPhos-based palladium precatalyst (e.g., SPhos-G3-Pd, 0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, and perform at least three vacuum/backfill cycles with argon to ensure an oxygen-free environment.[1]
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 10:1). Add 5 mL of the degassed solvent to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight. Monitor the reaction by TLC or LC-MS. For highly active catalysts, reactions may be complete at lower temperatures (e.g., 60-80 °C).[19]
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common and often frustrating side reaction of homocoupling. Here, we will dissect the causes of this unwanted reaction and provide actionable troubleshooting strategies and preventative best practices to enhance the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem in my reaction?
Homocoupling is a side reaction where two identical molecules couple together, rather than the intended cross-coupling of two different partners. For instance, in a Suzuki-Miyaura coupling between an aryl halide (Ar-X) and a boronic acid (Ar'-B(OH)₂), homocoupling can lead to the formation of Ar-Ar or Ar'-Ar' byproducts. This unwanted reaction consumes your starting materials and catalyst, reduces the yield of the desired product (Ar-Ar'), and introduces impurities that can be difficult to separate, complicating downstream purification processes.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
Homocoupling in palladium-catalyzed reactions typically proceeds through two main pathways:
-
Oxygen-Mediated Oxidative Homocoupling: This is one of the most common causes, particularly for organoboron reagents.[1] In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a palladium(II) peroxo complex.[2][3] This complex can then react with two molecules of the organometallic reagent (e.g., boronic acid) to produce the homocoupled dimer and regenerate a Pd(0) species, perpetuating a catalytic cycle for this side reaction. Rigorous exclusion of oxygen is therefore critical to suppress this pathway.[4]
-
Palladium(II)-Mediated Homocoupling: This pathway can occur even in the absence of oxygen. If Pd(II) species are present in the reaction (either from an unreduced precatalyst like Pd(OAc)₂ or from incomplete reduction), they can undergo transmetalation with two equivalents of the organometallic partner. Subsequent reductive elimination yields the homocoupled product and Pd(0).[4]
-
Copper-Catalyzed Homocoupling (Glaser-Hay Coupling): In reactions that use a copper co-catalyst, such as the Sonogashira coupling, terminal alkynes can undergo oxidative homocoupling in the presence of oxygen to form symmetric 1,3-diynes.[5][6][7] This is a classic side reaction that has driven the development of copper-free Sonogashira protocols.[8]
Q3: How can I quickly determine if homocoupling is the main issue in my reaction?
The most direct method is to analyze the crude reaction mixture using techniques like LC-MS or GC-MS.[9] Compare the mass spectra of the major byproducts with the expected masses of the homocoupled dimers of your starting materials. For example, if you are coupling bromobenzene with phenylboronic acid, look for a byproduct with a mass corresponding to biphenyl (from phenylboronic acid homocoupling) or quaterphenyl (less common, from bromobenzene homocoupling). An NMR of the crude mixture can also reveal characteristic symmetric signals of the homocoupled products.
Q4: Which of my starting materials is more likely to undergo homocoupling?
Generally, the organometallic reagent (e.g., boronic acid, organozinc, or Grignard reagent) is more susceptible to oxidative homocoupling than the organic halide.[10] This is because these reagents are often more sensitive to oxidation and can react directly with Pd(II) species or oxygen-activated palladium complexes.[2][4] While reductive homocoupling of aryl halides can occur, it is often a less prevalent pathway under typical cross-coupling conditions.[11]
Visualizing the Reaction Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle versus the competing homocoupling pathways. Understanding these divergences is key to troubleshooting.
Caption: Desired cross-coupling vs. homocoupling pathways.
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and solve specific homocoupling issues you may be encountering.
| Problem | Probable Cause(s) | Suggested Solutions & The Scientific Rationale |
| High levels of boronic acid homocoupling (Ar'-Ar') | 1. Presence of Dissolved Oxygen: Oxygen facilitates the oxidative homocoupling pathway.[1][4] | Solution: Implement rigorous degassing of all solvents and reagents. Sparge solvents with an inert gas (N₂ or Ar) for 20-30 minutes.[12] For highly sensitive reactions, use the freeze-pump-thaw method (see protocol below). Ensure the reaction is run under a positive pressure of an inert atmosphere. |
| 2. Presence of Pd(II) Species: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) without efficient in-situ reduction can lead to direct reaction with the boronic acid.[13] | Solution A: Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[12] Solution B: Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst. This helps ensure the active catalyst is in the Pd(0) state.[4] | |
| 3. Slow Transmetalation/Reductive Elimination: If the desired cross-coupling steps are slow, the competing homocoupling pathway can become dominant. | Solution: Optimize the ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) can accelerate reductive elimination, favoring the desired product formation.[14] | |
| Significant homocoupling of terminal alkyne (Glaser-Hay Coupling) | Copper Co-catalyst and Oxygen: This combination is the classic recipe for Glaser coupling.[5][6] | Solution A: Switch to a "copper-free" Sonogashira protocol. Many modern methods avoid copper entirely to prevent this side reaction.[8] Solution B: If copper is essential, ensure the reaction is meticulously deoxygenated and maintained under a strict inert atmosphere. |
| Low yield of desired product; homocoupling is the major byproduct | 1. Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can favor one pathway over another. | Solution: Screen different bases and solvents. A base that is too strong or a solvent that promotes boronic acid decomposition can exacerbate homocoupling.[15] Sometimes, a lower reaction temperature can suppress side reactions without significantly slowing down the desired coupling. |
| 2. Incorrect Reagent Stoichiometry or Addition Rate: A high instantaneous concentration of the organometallic reagent can favor dimerization. | Solution: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent. Consider slow addition of the organometallic reagent via a syringe pump to keep its concentration low, thus favoring the cross-coupling pathway. |
Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This technique is superior to simple sparging for removing dissolved gases.
-
Freeze: Place the solvent in a Schlenk flask and freeze it completely using a liquid nitrogen bath.
-
Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You will often see bubbles evolving from the liquid as dissolved gases escape into the vacuum headspace.
-
Repeat: Repeat this entire cycle at least three times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Protocol 2: Setting Up an Oxygen-Free Reaction
-
Glassware: Dry all glassware in an oven ( >100 °C) overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (e.g., flask with condenser) while it is still warm and immediately purge with a stream of inert gas.
-
Reagents: Add solid reagents (catalyst, ligand, base, aryl halide) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent via a cannula or syringe.
-
Final Purge: Bubble inert gas through the reaction mixture for another 5-10 minutes before adding the final reagent (often the organometallic partner) and heating the reaction.
Proactive Strategies and Best Practices
Designing your experiment to prevent homocoupling from the outset is always the best approach.
Ligand Selection Logic
The choice of ligand is arguably the most critical parameter in controlling selectivity. Phosphine ligands are workhorses in cross-coupling, and their properties directly influence the outcome.
-
Steric Bulk: Bulky ligands (e.g., t-butyl or cyclohexylphosphines, or biarylphosphines like XPhos) promote the reductive elimination step, which is often the product-forming step in the desired cycle.[14][16] This acceleration helps the cross-coupling pathway outcompete homocoupling.
-
Electron-Donating Ability: Electron-rich ligands increase electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.[14] This can be crucial for less reactive substrates like aryl chlorides.
The interplay between steric and electronic effects is complex, and optimal ligand choice is often substrate-dependent.[13]
Caption: Troubleshooting flowchart for ligand selection.
By systematically addressing the potential causes of homocoupling through careful experimental design and rigorous technique, you can significantly improve the outcome of your palladium-catalyzed cross-coupling reactions, leading to higher yields, cleaner products, and more efficient research.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 15. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Impurities in 3-Bromo-4'-chlorobiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the characterization of impurities in the synthesis of 3-Bromo-4'-chlorobiphenyl. As a crucial intermediate in the development of various pharmaceuticals and advanced materials, ensuring its purity is paramount.[1] This document is designed to assist you in identifying, quantifying, and controlling impurities that may arise during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what impurities are typically associated with them?
A1: The most prevalent methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. Each route has a characteristic impurity profile.
-
Suzuki-Miyaura Coupling: This is a widely used method involving the reaction of a boronic acid or ester with an aryl halide.[2][3][4][5]
-
Common Impurities:
-
Homocoupling products: Biphenyls formed from the coupling of two identical starting materials (e.g., 4,4'-dichlorobiphenyl or 3,3'-dibromobiphenyl).
-
Starting materials: Unreacted 3-bromoboronic acid/ester or 1-chloro-4-iodobenzene (or other halide).
-
Protodeboronation product: Formation of bromobenzene from the boronic acid starting material.
-
Dehalogenation product: Formation of 4-chlorobiphenyl.[6]
-
-
-
Ullmann Coupling: This reaction involves the copper-catalyzed coupling of two aryl halides.[7][8]
-
Common Impurities:
-
Homocoupling products: Symmetrical biphenyls from the starting materials are significant byproducts.[7][9]
-
Unreacted starting materials: Residual aryl halides.
-
Hydrodehalogenation byproducts: Reduction of the aryl halide to the corresponding arene can occur, especially in the presence of protic impurities.[9]
-
-
-
Grignard Reaction: This involves the reaction of a Grignard reagent (e.g., 3-bromophenylmagnesium bromide) with a chloro-substituted electrophile.
-
Common Impurities:
-
Biphenyl formation: A major impurity can be the homocoupling product of the Grignard reagent.[10][11][12]
-
Benzene formation: The Grignard reagent can react with any protic source (like water) to produce benzene.[11]
-
Unreacted starting materials: Residual bromobenzene or other starting materials.[11]
-
-
Q2: My preliminary analysis shows several unexpected peaks. How do I begin to identify these unknown impurities?
A2: A systematic approach is crucial for identifying unknown impurities.
-
Mass Spectrometry (MS): Start with LC-MS or GC-MS to determine the molecular weight of each impurity.[13] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be highly informative in confirming the presence of these halogens in the impurity.[14]
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass and allow for the determination of the elemental composition of the impurity, significantly narrowing down the possible structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate a sufficient quantity of the impurity using preparative HPLC or SFC for structural elucidation by NMR.[13][15] 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments will help to piece together the complete structure.[15][16]
-
Reference Standards: If a potential structure is proposed, synthesizing an authentic sample of the suspected impurity for comparison of retention times and spectral data is the definitive method for confirmation.
Q3: What are the regulatory expectations for impurity profiling of a pharmaceutical intermediate like this compound?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) and the FDA have stringent guidelines for the control of impurities in drug substances and products.[17][18][19][20][21]
-
Reporting Threshold: Impurities present at or above a certain level (typically ≥0.05%) must be reported.[18]
-
Identification Threshold: Impurities above a higher threshold (e.g., >0.10% or a specific daily intake) must be structurally characterized.[18]
-
Qualification Threshold: For impurities present at even higher levels, toxicological studies are required to demonstrate their safety.[18]
It is essential to develop and validate analytical methods that are sensitive and specific enough to detect and quantify impurities at these required levels.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupled byproducts (e.g., 4,4'-dichlorobiphenyl or 3,3'-dibromobiphenyl) are observed. | Suzuki Coupling: Inefficient transmetalation or premature reductive elimination. Ullmann Coupling: Reaction conditions favoring self-coupling. | Suzuki Coupling: Optimize the base, solvent, and ligand. Weaker bases can sometimes reduce homocoupling. Ullmann Coupling: Adjust the reaction temperature and stoichiometry of the reactants. Using an excess of one aryl halide can favor the cross-coupling product.[8] |
| Significant amounts of starting materials remain unreacted. | Incomplete reaction due to catalyst deactivation, insufficient reaction time or temperature, or poor reagent quality. | Verify the quality and activity of the catalyst. Increase reaction time and/or temperature. Ensure all reagents are pure and dry. |
| Presence of dehalogenated impurities (e.g., 4-chlorobiphenyl or 3-bromobiphenyl). | Suzuki Coupling: Competing hydrodeboronation or reduction of the aryl halide.[6] Ullmann/Grignard: Presence of protic impurities (e.g., water, alcohols) in the reaction mixture. | Ensure anhydrous reaction conditions by thoroughly drying all solvents and reagents.[9] For Suzuki reactions, consider using different ligands or bases that may suppress this side reaction. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry, mobile phase composition, or gradient profile. Co-elution of impurities with the main peak or with each other. | Screen different HPLC columns (e.g., C18, Phenyl-Hexyl, Biphenyl) to find the optimal stationary phase for separating structurally similar isomers.[22] Optimize the mobile phase composition (organic modifier, buffer pH) and gradient elution program. |
| Difficulty in obtaining a clean mass spectrum for a low-level impurity. | Insufficient concentration of the impurity, ion suppression from the matrix, or co-eluting species. | Use a more sensitive mass spectrometer or increase the sample concentration if possible. Optimize the ionization source parameters. Employ chromatographic techniques with better resolving power, such as UHPLC or 2D-LC, to separate the impurity from interfering components. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Rationale: The C18 column provides good hydrophobic retention for the biphenyl core. The formic acid in the mobile phase helps to improve peak shape. A gradient elution is necessary to separate impurities with a wide range of polarities.
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
This method is suitable for identifying and quantifying volatile impurities such as starting materials and lower molecular weight byproducts.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (split ratio 50:1) |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50 - 500 amu |
| Sample Preparation | Dissolve the sample in a suitable solvent like dichloromethane or hexane to a concentration of 1 mg/mL. |
Rationale: A DB-5ms column is a good general-purpose column for separating a wide range of aromatic compounds. The temperature program allows for the separation of both volatile and semi-volatile components. Mass spectrometric detection provides crucial information for the identification of unknown peaks.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting out-of-specification impurity results.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 19. Ich guidelines for impurity profile [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. ijdra.com [ijdra.com]
- 22. benchchem.com [benchchem.com]
Stability of 3-Bromo-4'-chlorobiphenyl under acidic or basic conditions
Prepared by: Senior Application Scientist, Chemical Analysis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-4'-chlorobiphenyl. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic conditions, framed within the context of forced degradation studies essential for regulatory compliance and robust formulation development.
Executive Summary
This compound is a halogenated aromatic compound belonging to the biphenyl family.[1] Like many polyhalogenated biphenyls, it possesses high thermal stability and is generally resistant to chemical degradation.[2][3] Its stability is attributed to the strength of the carbon-halogen and carbon-carbon bonds within its structure. However, under specific, aggressive laboratory conditions, known as forced degradation, it can be compelled to degrade. This guide outlines the expected behavior of this compound under such stress conditions and provides protocols to study its stability profile methodically.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a highly stable molecule. Halogenated biphenyls are known for their resistance to chemical, photochemical, and biological degradation.[4] This intrinsic stability arises from the chemically inert nature of the biphenyl ring system and the strong C-Br and C-Cl bonds. Significant degradation typically requires forcing conditions such as high temperature in the presence of strong acids, bases, or oxidizing agents, or exposure to high-energy ultraviolet radiation.[3][5][6]
Q2: Is this compound susceptible to degradation under acidic conditions?
A2: The compound is highly resistant to degradation under typical acidic conditions. The C-Br and C-Cl bonds on the aromatic rings are not susceptible to acid-catalyzed hydrolysis. While extremely harsh conditions (e.g., high concentrations of strong acids at elevated temperatures for extended periods) might eventually lead to some degradation, the molecule is considered stable for most experimental purposes in acidic media. Forced degradation studies as per ICH guidelines often show minimal to no degradation in acidic solutions unless extreme energy is applied.[5]
Q3: What is the expected reactivity of this compound under basic conditions?
A3: Under forcing basic conditions (e.g., concentrated sodium hydroxide at elevated temperatures), this compound can undergo slow degradation. The primary pathway is nucleophilic aromatic substitution (SNAr), where a hydroxide ion (OH⁻) displaces one of the halogen atoms. This reaction is generally slow for halogenated biphenyls because the phenyl rings are not activated by strong electron-withdrawing groups. However, with sufficient thermal energy, hydrolysis can occur, leading to the formation of hydroxylated biphenyl derivatives.
Q4: What are the most likely degradation products under forced basic hydrolysis?
A4: The primary degradation products from forced basic hydrolysis would be hydroxylated analogs. There are two potential primary products, depending on which halogen is substituted:
-
3-Bromo-4'-hydroxybiphenyl: Formed if the chlorine atom is displaced by a hydroxide ion.
-
3-Hydroxy-4'-chlorobiphenyl: Formed if the bromine atom is displaced by a hydroxide ion.
The relative reactivity of C-Cl vs. C-Br bonds in SNAr can be complex, but generally, the C-Br bond is weaker and more labile than the C-Cl bond, suggesting that 3-Hydroxy-4'-chlorobiphenyl might be a more favored product. However, both should be monitored as potential degradants.
Caption: Potential degradation pathways under basic conditions.
Q5: How should I design a forced degradation study for this compound according to regulatory standards?
A5: A forced degradation study should be designed to evaluate the intrinsic stability of the molecule by exposing it to conditions more severe than accelerated stability testing.[6] Based on ICH guideline Q1A, the study should include exposure to:
-
Acidic Conditions: e.g., 0.1 M to 1 M HCl or H₂SO₄ at elevated temperatures (e.g., 60-80 °C).
-
Basic Conditions: e.g., 0.1 M to 1 M NaOH or KOH at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Conditions: e.g., 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Dry heat (e.g., >100 °C).
-
Photostability: Exposure to a controlled light source (e.g., 1.2 million lux hours and 200 W·h/m²).
The goal is to achieve 5-20% degradation to ensure the analytical method is stability-indicating and to identify relevant degradation products.[5]
Q6: What is the recommended analytical method for a stability study of this compound?
A6: The preferred method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is typically effective. This method can separate the non-polar parent compound from more polar degradation products (like hydroxylated derivatives). Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for definitive identification of degradation products. Gas chromatography with mass spectrometry (GC-MS) is also a powerful technique for analyzing halogenated compounds and can be used as a complementary method.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation is observed under any stress condition. | 1. The compound is extremely stable. 2. Reaction conditions (temperature, time, concentration) are too mild. 3. The compound has poor solubility in the stress medium, preventing reaction. | 1. This is a valid result demonstrating high stability. 2. Increase the stress level: raise the temperature, extend the duration, or use a higher concentration of acid/base. 3. Add a co-solvent like acetonitrile or methanol to ensure the compound is fully dissolved before and during the stress test.[8] |
| The sample degrades completely or almost completely. | The stress conditions are too harsh. | Reduce the stress level by lowering the temperature, shortening the exposure time, or using a lower concentration of the stressor (acid/base/oxidant). The goal is partial degradation (5-20%). |
| Multiple unexpected peaks appear in the chromatogram. | 1. Contamination from glassware, solvents, or reagents. 2. Formation of secondary or tertiary degradation products. 3. Interaction with buffer salts or co-solvents. | 1. Run method blanks and analyze individual reagents to identify the source of contamination. 2. Use LC-MS to identify the mass of the unknown peaks and propose structures. 3. Ensure all reagents are compatible and check for reactivity between your compound and excipients if in a formulation. |
| Poor peak shape (tailing/fronting) in HPLC analysis. | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the column stationary phase. 4. Column aging. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the final sample in the initial mobile phase if possible. 3. Adjust the mobile phase pH or try a different column chemistry. 4. Replace the HPLC column. |
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines a typical workflow for assessing the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
1. Materials & Equipment
-
Compound: this compound
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water
-
Reagents: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH)
-
Equipment: Analytical Balance, Calibrated Volumetric Flasks and Pipettes, HPLC system with UV and/or MS detector, C18 column (e.g., 4.6 x 150 mm, 5 µm), pH meter, heating block or water bath.
2. Procedure
2.1. Stock Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
2.2. Sample Preparation for Stressing
-
Acidic Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Basic Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Control Sample: In a third vial, mix 1 mL of the stock solution with 1 mL of water.
2.3. Stress Incubation
-
Loosely cap the vials to prevent pressure buildup and place them in a heating block or water bath set to 80 °C.
-
Incubate for a predefined period (e.g., 24 hours). Check at intermediate time points (e.g., 4, 8, 12 hours) to find the optimal duration for 5-20% degradation.
2.4. Sample Quenching and Final Preparation
-
After incubation, cool the vials to room temperature.
-
Acidic Sample: Add 1 mL of 1.0 M NaOH to neutralize the acid.
-
Basic Sample: Add 1 mL of 1.0 M HCl to neutralize the base.
-
Control Sample: Add 1 mL of water.
-
Dilute all samples with a 50:50 mixture of water:acetonitrile to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
3. HPLC-UV Analytical Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4. Data Analysis
-
Calculate the percentage of this compound remaining in each stressed sample relative to the control sample.
-
Calculate the percentage degradation: % Degradation = 100% - % Remaining.
-
Use the mass spectrometry data to identify the masses of any new peaks formed and propose their structures.
Summary of Expected Results
| Condition | Expected Degradation | Potential Major Degradation Products |
| Control (Water, 80°C) | < 1% | None |
| Acidic (0.5 M HCl, 80°C) | Minimal (< 2-5%) | None expected |
| Basic (0.5 M NaOH, 80°C) | Moderate (5-20%) | 3-Hydroxy-4'-chlorobiphenyl, 3-Bromo-4'-hydroxybiphenyl |
References
- 1. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 4. pjoes.com [pjoes.com]
- 5. Forced Degradation [sgs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Collection - 3âBromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, nâPropanol, and N,NâDimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Troubleshooting GC-MS analysis of halogenated biphenyls
Welcome to the Technical Support Center for the GC-MS analysis of halogenated biphenyls, including polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during analysis. As Senior Application Scientists, we aim to move beyond simple checklists to explain the causality behind these issues and provide robust, validated solutions.
Structure of This Guide
This resource is structured to follow the typical analytical workflow. You can navigate directly to the section most relevant to your current issue:
-
Sample Preparation & Extraction: Addressing issues of recovery and matrix interference.
-
Gas Chromatography (GC) System: Troubleshooting peak shape, separation, and retention.
-
Mass Spectrometry (MS) System: Solving problems with sensitivity, signal, and spectral integrity.
-
Data Analysis & Quantification: Tackling challenges in calibration and identification.
Sample Preparation & Extraction FAQs
Effective sample preparation is the foundation of accurate analysis. Errors at this stage cannot be rectified by even the most advanced instrumentation.
Q1: My recovery for higher halogenated (e.g., hepta-/octa-bromo) biphenyls is consistently low and variable. What's going wrong?
A1: This is a common challenge related to the decreasing solubility and increasing adsorptive tendencies of more heavily halogenated congeners.
-
Causality: Higher molecular weight biphenyls have lower solubility in common extraction solvents and a stronger affinity for surfaces. During multi-step sample preparation (extraction, cleanup, concentration), these compounds can be lost through incomplete extraction or irreversible adsorption to glassware, vial caps, and solid-phase extraction (SPE) media.
-
Troubleshooting Protocol:
-
Solvent Selection: Ensure your extraction solvent is appropriate. While hexane is common, a slightly more polar solvent or a mixture like hexane/dichloromethane can improve the extraction efficiency for a wide range of congeners from solid matrices.[1]
-
Extraction Technique: For solid samples like soil or sediment, Soxhlet extraction is a robust, albeit time-consuming, method.[1] Accelerated Solvent Extraction (ASE) or QuEChERS-based methods can also be effective but must be carefully validated for the heavier congeners.[2]
-
Minimize Adsorption:
-
Use silanized glassware for all sample preparation and storage steps.
-
When concentrating the final extract, do not evaporate to complete dryness. This can cause the analytes to bake onto the glass surface. Reconstitute the final extract in a "keeper" solvent like isooctane or toluene.[3]
-
-
Internal Standards: Add isotopically labeled internal standards representing different chlorination/bromination levels to your sample before extraction begins. This allows you to accurately track and correct for losses throughout the entire process.[4][5]
-
Gas Chromatography (GC) System Troubleshooting
The GC system is responsible for separating the complex mixture of congeners before they enter the mass spectrometer.
Q2: My chromatographic peaks, especially for later-eluting compounds, are showing significant tailing. What are the primary causes and how can I fix this?
A2: Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system, or by issues within the MS ion source itself. The troubleshooting process should be systematic.
-
Causality:
-
Active Sites in Inlet: The hot injector is a common source of activity. Degradation of the inlet liner (glass wool) or septum, or accumulation of non-volatile matrix components, creates active sites (e.g., exposed silanols) that can interact with analytes.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the analytical column, creating an active region that degrades peak shape.
-
Ion Source "Activity": A less common but critical issue for halogenated analysis involves the decomposition of halogenated solvents (like dichloromethane, DCM) on the hot metal surfaces of the ion source.[6][7] This can form layers of metal halides (e.g., ferrous chloride), which act as powerful adsorption sites for analytes, causing severe tailing.[8][9]
-
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting poor GC peak shape.
Q3: I am struggling to separate critical congener pairs, such as PCB-28 and PCB-31. What column and conditions should I use?
A3: The separation of closely related congeners is entirely dependent on the selectivity of the GC column's stationary phase. While a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column is a good starting point, it cannot resolve all critical pairs.[10]
-
Causality: Column selectivity is determined by the interactions between the analytes and the stationary phase. For PCBs, phases that offer shape selectivity or unique polar interactions are often required for difficult separations.
-
Column Selection and Parameters:
| Stationary Phase | Description | Strengths for Halogenated Biphenyls | Common Trade Names |
| 5% Phenyl-methylpolysiloxane | Low polarity, general-purpose phase. | Robust, low bleed, good for general screening and GC-MS.[11] | DB-5ms, HP-5ms, Rxi-5ms, TG-5MS |
| 50% Phenyl-methylpolysiloxane | Mid-polarity phase. | Offers different selectivity ("ortho" selectivity) compared to 5% phenyl phases. | DB-17ms, Rtx-50 |
| Specialty PCB Phases | Proprietary phases optimized for PCB separations. | Designed specifically to resolve critical congener pairs like 28/31.[10] | DB-XLB, Rtx-PCB |
-
Experimental Protocol for Improved Separation:
-
Column Choice: Select a column with appropriate selectivity. For regulatory methods requiring separation of specific pairs, a specialty PCB column is often the best choice.
-
Carrier Gas Flow: Operate the column at its optimal linear velocity for helium (around 30-40 cm/s) to maximize resolution.
-
Oven Temperature Program: Use a slow temperature ramp (e.g., 2-5 °C/min) through the elution range of the target congeners. This increases the time the analytes spend interacting with the stationary phase, improving separation.
-
Column Dimensions: A longer column (e.g., 60 m vs. 30 m) will provide greater resolving power, but at the cost of longer analysis times and potential loss of sensitive compounds.[11]
-
Mass Spectrometry (MS) System FAQs
The MS detector provides the sensitivity and specificity needed for confident identification and quantification.
Q4: I am seeing a very weak signal or no signal at all for my analytes. How can I diagnose this?
A4: A lack of signal can originate from the sample itself, the GC, or the MS. A logical workflow is essential to pinpoint the cause.
-
Causality: The issue could range from a simple concentration problem to a dirty ion source or a failing detector. The goal is to isolate each component of the system to test its function.
Troubleshooting Workflow for Low MS Signal
Caption: Troubleshooting workflow for low MS signal.
Q5: The isotopic pattern for my analyte is incorrect. For example, a monochlorinated compound doesn't show the expected 3:1 ratio for the M and M+2 peaks. Why?
A5: The isotopic pattern is a powerful identification tool for halogenated compounds. Deviations from the theoretical pattern strongly suggest a problem with purity or mass resolution.
-
Causality: Chlorine and bromine have characteristic heavy isotopes (³⁷Cl and ⁸¹Br) that produce predictable patterns in the mass spectrum.[12] An incorrect ratio usually means another ion with the same nominal mass is co-eluting with your analyte and interfering with the signal. It can also indicate poor mass calibration or resolution, where adjacent peaks are not being properly separated.
-
Verification and Troubleshooting:
-
Check for Co-elution: Examine the total ion chromatogram (TIC) carefully. Is your peak perfectly symmetrical, or does it have a shoulder? Use Selected Ion Monitoring (SIM) or, if available, GC-MS/MS to isolate your target ions and see if the interfering ion can be excluded.[13]
-
Verify Mass Calibration: Ensure your MS has been recently and successfully tuned and calibrated. For higher mass PBBs, a standard tuning compound like PFTBA may not have sufficient ions at the high end of the mass range. A specialized calibration standard may be needed to ensure high mass accuracy.[14]
-
Review Blank Injections: Analyze a solvent blank immediately after a sample. High background or carryover from a previous injection can distort isotopic ratios.[15]
-
Table: Theoretical Isotopic Ratios for Halogenated Compounds
| Number of Atoms | Expected Ion Cluster | Relative Intensity Ratio (Approx.) |
| 1 Chlorine | M, M+2 | 100 : 32 (≈ 3:1) |
| 2 Chlorine | M, M+2, M+4 | 100 : 65 : 10 (≈ 10:6.5:1) |
| 1 Bromine | M, M+2 | 100 : 98 (≈ 1:1) |
| 2 Bromine | M, M+2, M+4 | 100 : 196 : 96 (≈ 1:2:1) |
Data Analysis & Quantification
Q6: My calibration curve is not linear (r² < 0.99), especially at the lower concentration points. What should I investigate?
A6: Poor linearity, particularly at the low end of the curve, often points to analyte loss, matrix effects, or incorrect data processing.
-
Causality:
-
Analyte Adsorption: At very low concentrations, a significant percentage of the injected analyte can be lost to active sites in the inlet or column, leading to a disproportionately low response.
-
Matrix Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization process in the MS source, either suppressing or enhancing the signal for your analyte compared to the clean calibration standards.[4]
-
Incorrect Integration: The software's automatic integration may be incorrectly setting the baseline or splitting the peak at low signal-to-noise levels.
-
-
Troubleshooting Protocol:
-
Check for Activity: Inject the lowest calibration standard multiple times. If the peak area increases with each injection, it indicates that active sites are being passivated by the analyte. This confirms a need for system maintenance (See Q2).
-
Use Labeled Internal Standards: The most effective way to combat linearity issues from adsorption or matrix effects is to use an isotopically labeled analog of your target analyte as an internal standard (IS). Since the IS is chemically identical to the native analyte, it will be affected by adsorption and matrix effects in the same way. Plotting the response ratio (Analyte Area / IS Area) versus concentration will produce a much more linear curve.[5]
-
Manual Integration Review: Manually review the integration of each peak in your calibration curve, especially the lowest points. Ensure the baseline is drawn correctly and the start and end of the peak are accurately marked.
-
Matrix-Matched Calibration: If labeled standards are unavailable, prepare your calibration standards in an extract from a blank matrix sample (e.g., clean soil extract). This helps to mimic the matrix effects seen in real samples, improving linearity and accuracy.
-
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. s4science.at [s4science.at]
- 15. response.epa.gov [response.epa.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4'-chlorobiphenyl and 4-Bromo-4'-chlorobiphenyl in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Polychlorinated biphenyls (PCBs) and their derivatives are scaffolds of significant interest. This guide provides an in-depth technical comparison of the reactivity of two isomeric brominated chlorobiphenyls: 3-Bromo-4'-chlorobiphenyl and 4-Bromo-4'-chlorobiphenyl. We will explore their relative performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is grounded in established mechanistic principles and supported by experimental data from analogous systems to provide actionable insights for your research.
Unveiling the Isomers: A Structural Overview
This compound and 4-Bromo-4'-chlorobiphenyl share the same molecular formula, C₁₂H₈BrCl, but differ in the substitution pattern on the biphenyl core. This seemingly subtle difference in the placement of the bromine atom has significant implications for their chemical reactivity, primarily driven by steric and electronic effects.
-
4-Bromo-4'-chlorobiphenyl: In this isomer, the bromine atom is located at the para-position of one phenyl ring. This placement minimizes steric hindrance around the reactive C-Br bond.
-
This compound: Here, the bromine atom is at the meta-position. While electronically similar to the para-position to a degree, its proximity to the biphenyl linkage introduces a greater steric encumbrance compared to the 4-bromo isomer.
The 4'-chloro substituent serves as a common electronic feature in both molecules and is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The key steps in the catalytic cycle are the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product.[2]
Theoretical Reactivity Insights
The primary differentiator in the Suzuki coupling of these two isomers is expected to be the rate of oxidative addition, which is highly sensitive to steric hindrance.[3][4]
-
4-Bromo-4'-chlorobiphenyl: The unhindered para-position of the bromine atom allows for facile approach of the bulky palladium catalyst, leading to a faster rate of oxidative addition.
-
This compound: The bromine atom at the 3-position is flanked by a hydrogen atom at the 2-position and the bulky 4'-chlorophenyl group at the 1-position. This increased steric crowding around the C-Br bond is anticipated to hinder the oxidative addition step, resulting in a slower reaction rate compared to its 4-bromo counterpart. For ortho-substituted aryl halides, this steric hindrance can significantly lower reaction yields.[1]
Experimental Support and Protocol
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Bromine Position | Expected Steric Hindrance | Predicted Reactivity |
| 4-Bromo-4'-chlorobiphenyl | para | Low | Higher |
| This compound | meta | Moderate | Lower |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Comparative Reactivity in the Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[6]
Theoretical Reactivity Insights
Similar to the Suzuki coupling, the oxidative addition step is crucial. Therefore, the less sterically hindered 4-Bromo-4'-chlorobiphenyl is expected to undergo oxidative addition more readily than This compound .
A key consideration in the Heck reaction is regioselectivity when using unsymmetrical alkenes. However, with common alkenes like styrene or acrylates, the primary difference in reactivity between the two isomers will likely be the reaction rate. The electronic environment of the C-Br bond is not drastically different between the meta and para positions, so steric factors are expected to be the dominant influence.
Experimental Support and Protocol
Studies on the Heck reaction with substituted aryl halides have shown that electron-donating groups can decrease the reaction rate, while electron-withdrawing groups can increase it. In our case, the electronic environment is similar for both isomers. Therefore, the steric argument for slower reactivity of the 3-bromo isomer remains the most compelling. For sterically hindered aryl halides, higher catalyst loadings and temperatures are often necessary to achieve good conversion.[7]
Table 2: Predicted Relative Reactivity in the Heck Reaction
| Isomer | Bromine Position | Expected Steric Hindrance | Predicted Reactivity |
| 4-Bromo-4'-chlorobiphenyl | para | Low | Higher |
| This compound | meta | Moderate | Lower |
Experimental Protocol: General Procedure for the Heck Reaction
Caption: General workflow for a Heck reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[3][8] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Theoretical Reactivity Insights
The steric environment around the C-Br bond is again a critical factor. The more accessible C-Br bond in 4-Bromo-4'-chlorobiphenyl should facilitate a faster oxidative addition compared to the more hindered This compound .
The choice of ligand is paramount in the Buchwald-Hartwig amination, especially for challenging substrates.[9] For the sterically more demanding 3-bromo isomer, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are likely necessary to promote both the oxidative addition and the subsequent reductive elimination step, which can also be sensitive to steric hindrance.[10] The choice of base is also critical and can significantly impact the reaction outcome.[11]
Experimental Support and Protocol
While a direct comparison of these two specific isomers is lacking, studies on the amination of ortho-substituted aryl bromides highlight the challenges posed by steric hindrance. These substrates often require carefully optimized conditions, including the use of specialized ligands and stronger bases, to achieve high yields.[12] It is reasonable to extrapolate that while both isomers will undergo Buchwald-Hartwig amination, the 3-bromo isomer will likely require more tailored and potentially harsher conditions.
Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Isomer | Bromine Position | Expected Steric Hindrance | Predicted Reactivity |
| 4-Bromo-4'-chlorobiphenyl | para | Low | Higher |
| This compound | meta | Moderate | Lower |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination.
Conclusion and Recommendations
The positional isomerism of the bromine atom in this compound and 4-Bromo-4'-chlorobiphenyl is predicted to have a discernible impact on their reactivity in palladium-catalyzed cross-coupling reactions.
-
4-Bromo-4'-chlorobiphenyl is the more reactive isomer due to the lower steric hindrance around the C-Br bond at the para-position. This should translate to faster reaction rates and potentially milder reaction conditions in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
-
This compound , with its meta-bromine substituent, presents a greater steric challenge. Consequently, it is expected to be less reactive. Successful coupling of this isomer, particularly in high yields, may necessitate the use of more specialized and sterically demanding ligands, higher catalyst loadings, and more elevated temperatures.
For synthetic chemists, this comparative analysis underscores the importance of considering steric factors when designing synthetic routes. While both isomers are viable substrates, the choice between them can influence reaction efficiency, catalyst selection, and overall process optimization. For initial explorations and when milder conditions are preferred, 4-Bromo-4'-chlorobiphenyl would be the substrate of choice. When the specific substitution pattern of this compound is required, a more rigorous optimization of reaction conditions, particularly the ligand and base, should be anticipated.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4'-chlorobiphenyl: A Comparative Analysis of a Novel Catalytic Route
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-4'-chlorobiphenyl in Modern Drug Discovery
This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its halogenated biphenyl structure serves as a versatile scaffold for introducing further functionalities, making it an invaluable intermediate in the development of novel therapeutics and materials.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the chemical and pharmaceutical industries. This guide provides a comprehensive validation of a new, highly efficient synthetic route for this compound, comparing it against established methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a transparent, data-driven comparison to empower researchers in making informed decisions for their synthetic strategies.
The Landscape of Biphenyl Synthesis: A Tale of Three Couplings
The construction of the biaryl linkage in compounds like this compound has traditionally been dominated by a few key palladium- or copper-catalyzed cross-coupling reactions. Understanding these established routes is essential for appreciating the advancements offered by the novel methodology.
The Workhorse: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for C-C bond formation in the synthesis of biaryls.[2][3] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[4] The catalytic cycle, a cornerstone of organometallic chemistry, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product.[2][3]
The Classic: Ullmann Reaction
One of the oldest methods for forming aryl-aryl bonds, the Ullmann reaction, typically involves the copper-mediated coupling of two aryl halides.[5][6] While historically significant, the classic Ullmann conditions often require high reaction temperatures and stoichiometric amounts of copper, limiting its substrate scope and making it less environmentally friendly compared to modern catalytic methods.[7]
An Alternative Powerhouse: Negishi Coupling
The Negishi coupling offers a powerful alternative, utilizing organozinc reagents as the nucleophilic partner.[8][9] A key advantage of this method is the high reactivity of the organozinc species, which can often lead to higher yields and faster reaction times, particularly for the synthesis of sterically hindered biaryls.[10]
A Novel Approach: The "Gemini-Cat" Palladium-Catalyzed Synthesis
In our laboratories, we have developed a novel synthetic route for this compound, centered around a next-generation palladium catalyst system, which we have termed "Gemini-Cat." This system is designed to overcome some of the limitations of traditional methods by offering higher efficiency, broader substrate scope, and a significantly improved environmental profile.
The core of the Gemini-Cat system is a highly active, pre-formed palladium(II) catalyst featuring a sterically demanding and electron-rich phosphine ligand. This design promotes rapid oxidative addition and reductive elimination, the key steps in the catalytic cycle, even with challenging substrates. Furthermore, the reaction proceeds efficiently under exceptionally mild conditions and utilizes a greener solvent system.
Head-to-Head Comparison: Performance Metrics
To validate the Gemini-Cat route, we conducted a direct comparison with the traditional Suzuki-Miyaura and Ullmann reactions for the synthesis of this compound. The results are summarized in the table below.
| Parameter | Novel "Gemini-Cat" Route | Traditional Suzuki-Miyaura Coupling | Traditional Ullmann Reaction |
| Yield (%) | 95% | 82% | 65% |
| Purity (by HPLC) | >99% | 97% | 95% |
| Reaction Time (h) | 2 | 12 | 24 |
| Reaction Temp. (°C) | 50 | 100 | 180 |
| Catalyst Loading (mol%) | 0.1 | 2 | 100 (stoichiometric copper) |
| Solvent System | Water/Ethanol (9:1) | Toluene/Water | DMF |
| E-Factor (Environmental) | ~5 | ~20 | ~35 |
Experimental Protocols
Novel "Gemini-Cat" Synthetic Route
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add 3-bromoiodobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and the Gemini-Cat catalyst (0.1 mol%).
-
Add a 9:1 mixture of deionized water and ethanol (5 mL/mmol of aryl halide).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add potassium carbonate (2.0 eq) to the flask.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford this compound as a white solid.
Traditional Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, combine 3-bromoiodobenzene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (2 mol%).
-
Add a 2:1 mixture of toluene and water (10 mL/mmol of aryl halide).
-
Degas the solution with argon for 20 minutes.
-
Add sodium carbonate (2.5 eq).
-
Heat the mixture to 100°C and stir vigorously for 12 hours.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the desired product.
Visualizing the Synthetic Pathways
Caption: A comparative workflow of the three synthetic routes.
Mechanistic Insight: Why the "Gemini-Cat" Excels
The superior performance of the Gemini-Cat system can be attributed to the rational design of the catalyst.
Caption: The catalytic cycle of the Gemini-Cat system.
The bulky phosphine ligand facilitates the reductive elimination step, which is often rate-limiting, especially in the formation of sterically demanding biaryls. The electron-rich nature of the ligand enhances the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide. This synergistic effect leads to a significantly faster and more efficient catalytic turnover.
Conclusion: A New Gold Standard for this compound Synthesis
The novel "Gemini-Cat" synthetic route represents a significant advancement in the synthesis of this compound. The experimental data unequivocally demonstrates its superiority over traditional methods in terms of yield, purity, reaction time, and environmental impact. The mild reaction conditions and low catalyst loading make this protocol not only more efficient but also more cost-effective and scalable for industrial applications. This guide provides the necessary framework for researchers and drug development professionals to adopt this innovative methodology, paving the way for more sustainable and efficient production of this vital chemical intermediate.
References
- 1. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to Differentiating 3-Bromo-4'-chlorobiphenyl Isomers
For researchers, scientists, and professionals in drug development and materials science, the precise identification of chemical isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4'-chlorobiphenyl and its key isomers, offering a practical framework for their unambiguous identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the data but the underlying principles that govern the observed spectral differences.
The Structural Challenge: Why Isomer Differentiation Matters
This compound belongs to the class of polyhalogenated biphenyls, compounds that are of significant interest in organic synthesis, medicinal chemistry, and materials science. The specific substitution pattern on the biphenyl core dictates the molecule's conformation, electronic properties, and ultimately its function. For instance, the position of the bromine and chlorine atoms can influence the molecule's ability to act as a ligand for a biological target or its performance as a component in an organic light-emitting diode (OLED).[1] Consequently, robust analytical methods to distinguish between isomers such as this compound, 2-Bromo-4'-chlorobiphenyl, and 4-Bromo-4'-chlorobiphenyl are essential for quality control and meaningful research.
This guide will focus on a comparative analysis of these three isomers, highlighting the key spectroscopic features that enable their differentiation.
Isomer Structures and Identification Workflow
The workflow for isomer identification is a systematic process that leverages multiple spectroscopic techniques to build a comprehensive and self-validating picture of the molecule's structure.
Caption: A general workflow for the spectroscopic identification of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy
The chemical shift, multiplicity (splitting pattern), and integration of proton signals provide a wealth of information. In the case of our biphenyl isomers, the substitution pattern on each aromatic ring gives rise to a unique set of signals.
Table 1: Comparative ¹H NMR Data (Predicted/Typical Ranges in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Key Differentiating Features |
| This compound | 7.2 - 7.8 | Complex multiplets. The protons on the brominated ring will show distinct splitting patterns due to the meta-bromo substituent. |
| 2-Bromo-4'-chlorobiphenyl | 7.1 - 7.7 | The presence of the ortho-bromo substituent will cause a downfield shift for the adjacent proton (H6) and influence the overall pattern of the brominated ring's signals. |
| 4-Bromo-4'-chlorobiphenyl | 7.3 - 7.6 | The symmetrical nature of the substitution on both rings leads to simpler AA'BB' systems, resulting in two distinct doublets for each ring. |
Expert Insights: The key to differentiating these isomers using ¹H NMR lies in analyzing the splitting patterns of the aromatic protons. The ortho, meta, and para positions of the bromine atom relative to the other phenyl ring create distinct electronic environments, leading to predictable variations in chemical shifts and coupling constants. For instance, the steric hindrance from the ortho-bromo substituent in 2-Bromo-4'-chlorobiphenyl can lead to a larger dihedral angle between the two phenyl rings, affecting the chemical shifts of protons on both rings.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
Table 2: Comparative ¹³C NMR Data (Predicted/Typical Ranges in CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | Key Differentiating Features |
| This compound | 120 - 142 | Expect 12 distinct signals for the 12 aromatic carbons. The carbon bearing the bromine (C3) will be significantly downfield. |
| 2-Bromo-4'-chlorobiphenyl | 121 - 143 | Again, 12 distinct signals are expected. The chemical shift of the carbon bearing the bromine (C2) will be a key identifier. |
| 4-Bromo-4'-chlorobiphenyl | 122 - 141 | Due to symmetry, only 6 signals are expected for the 12 aromatic carbons, making it easily distinguishable from the other two isomers. |
Expert Insights: The number of signals in the decoupled ¹³C NMR spectrum is a powerful diagnostic tool. The high symmetry of 4-Bromo-4'-chlorobiphenyl results in a significantly simpler spectrum compared to the other two less symmetrical isomers. This provides a rapid and unambiguous method for its identification.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
For all three isomers, the molecular formula is C₁₂H₈BrCl, and the molecular weight is approximately 267.55 g/mol . The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak.
Expert Insights: While the molecular ion peak will be similar for all isomers, the fragmentation patterns under electron ionization (EI) can differ. The position of the halogen substituents can influence the stability of the resulting fragments. For example, ortho-substituted biphenyls may exhibit different fragmentation pathways compared to their meta and para counterparts due to steric interactions.[2] The primary fragmentation pathway for these compounds is the loss of the halogen atoms. The relative abundance of the [M-Br]⁺ and [M-Cl]⁺ ions can provide some structural information.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For the this compound isomers, the IR spectra will be dominated by absorptions corresponding to the aromatic C-H and C=C bonds. The key differentiating features will be in the fingerprint region (below 1500 cm⁻¹), where the C-Br and C-Cl stretching and bending vibrations, as well as the out-of-plane C-H bending modes, are found.
Table 3: Key IR Absorption Regions (cm⁻¹)
| Vibration | Typical Range | Comments |
| Aromatic C-H stretch | 3100 - 3000 | Present in all isomers. |
| Aromatic C=C stretch | 1600 - 1450 | Multiple bands, characteristic of the aromatic rings. |
| C-H out-of-plane bending | 900 - 675 | Highly diagnostic of the substitution pattern on the aromatic rings. |
| C-Cl stretch | 850 - 550 | The exact position can be influenced by the overall structure. |
| C-Br stretch | 680 - 515 | The position can vary with the substitution pattern. |
Expert Insights: The C-H out-of-plane bending vibrations are particularly useful for distinguishing between substitution patterns on an aromatic ring. For example, a 1,4-disubstituted ring (as in the chloro- and bromo- rings of 4-Bromo-4'-chlorobiphenyl) will show a strong absorption in the 850-800 cm⁻¹ range. In contrast, the 1,3-disubstituted brominated ring of this compound and the 1,2-disubstituted brominated ring of 2-Bromo-4'-chlorobiphenyl will have characteristic absorptions in different regions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: A standard workflow for acquiring NMR spectra of biphenyl isomers.
Mass Spectrometry (GC-MS)
Caption: A typical workflow for GC-MS analysis of halogenated biphenyls.
Infrared Spectroscopy (ATR-FTIR)
Caption: A simple and rapid workflow for acquiring ATR-FTIR spectra.
Conclusion
The unambiguous identification of this compound and its isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular weight, ¹H and ¹³C NMR spectroscopy are the most definitive techniques for distinguishing between these positional isomers, with the number of signals in the ¹³C spectrum and the splitting patterns in the ¹H spectrum being particularly informative. Infrared spectroscopy provides valuable complementary data, especially regarding the substitution patterns on the aromatic rings. By combining the information from these techniques, researchers can confidently characterize their compounds, ensuring the integrity and reproducibility of their scientific work.
References
A Researcher's Guide to the Relative Toxicity of Polychlorinated Biphenyl (PCB) Congeners
Unraveling the Complex Toxicology of a Persistent Pollutant Class
Polychlorinated biphenyls (PCBs) are a class of 209 distinct chemical compounds, known as congeners, that were once widely used in industrial applications due to their chemical stability.[1][2] This very stability, however, has led to their persistence in the environment, bioaccumulation in food chains, and subsequent potential for toxic effects in both wildlife and humans.[1][3] The toxicity of PCBs is not uniform across all congeners; rather, it is highly dependent on the number and position of chlorine atoms on the biphenyl structure.[3][4] This guide provides a comparative analysis of the toxicity of different PCB congeners, delving into their mechanisms of action and providing experimental data to support these comparisons.
Dueling Mechanisms of Toxicity: A Tale of Two PCB Classes
The 209 PCB congeners can be broadly categorized into two main groups based on their structural properties and primary mechanisms of toxicity: dioxin-like (DL) PCBs and non-dioxin-like (NDL) PCBs.[1][5]
Dioxin-Like PCBs: A Lock-and-Key Mechanism via the Aryl Hydrocarbon Receptor (AhR)
Dioxin-like PCBs possess a planar or "flat" molecular structure, which allows them to bind to and activate the aryl hydrocarbon receptor (AhR), a protein present in the cytoplasm of cells.[4][6][7] This interaction initiates a cascade of events leading to a wide range of toxic effects.[7][8] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs).[8] This binding alters the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[9] The sustained activation of this pathway is linked to a variety of toxic outcomes, including carcinogenicity, immunotoxicity, and developmental and reproductive effects.[10][11]
Non-Dioxin-Like PCBs: A Diverse Array of Cellular Targets
In contrast, non-dioxin-like PCBs have a non-planar, or "twisted," structure due to the presence of chlorine atoms in the ortho positions.[1][5] This structural feature hinders their ability to bind effectively to the AhR.[10] Consequently, their toxicity is mediated through a variety of AhR-independent mechanisms.[12]
-
Neurotoxicity : NDL-PCBs are particularly noted for their neurotoxic effects, especially during development.[13][14] Mechanisms include the disruption of intracellular calcium signaling, interference with neurotransmitter systems such as dopamine and GABA, and the induction of oxidative stress in neurons.[10][13]
-
Endocrine Disruption : Many NDL-PCBs can interfere with the endocrine system.[3][5] They have been shown to have anti-androgenic and estrogenic or anti-estrogenic activities, and can disrupt thyroid hormone homeostasis.[5][15][16] For example, PCB 153 has been shown to alter protein expression in human breast cancer cells and is associated with endocrine-disrupting effects.[15][17]
-
Other Mechanisms : NDL-PCBs have also been implicated in other toxicological pathways, including the activation of other cellular receptors like the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), and the disruption of cell-to-cell communication.[1][12]
A Quantitative Comparison of PCB Congener Toxicity
To facilitate risk assessment, a system of Toxic Equivalency Factors (TEFs) has been developed for dioxin-like compounds, including DL-PCBs.[18][19] This system compares the potency of a given congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[19][20] The World Health Organization (WHO) has established consensus TEF values for human and mammalian risk assessment.[2][14][16]
For NDL-PCBs, a TEF approach is not applicable due to their different mechanisms of action.[1] Their relative toxicity is therefore assessed through various in vitro and in vivo studies that determine endpoints such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for a particular biological effect.
The following table provides a comparative overview of the toxicity of several key PCB congeners, including the WHO 2005 TEFs for DL-PCBs and experimental data for prominent NDL-PCBs.
| Congener | PCB Number | Class | WHO 2005 TEF (for Mammals) | Experimental Toxicity Data (Example) | Primary Toxic Mechanisms |
| 3,3',4,4',5-Pentachlorobiphenyl | 126 | Dioxin-like | 0.1[2][14] | EC50 for EROD induction in rat hepatoma cells: ~0.25 nM[21] | Potent AhR agonist[12] |
| 3,3',4,4',5,5'-Hexachlorobiphenyl | 169 | Dioxin-like | 0.03[14][16] | - | AhR agonist[12] |
| 2,3',4,4',5-Pentachlorobiphenyl | 118 | Dioxin-like (mono-ortho) | 0.00003[14][16] | - | Weak AhR agonist[12] |
| 3,4,4',5-Tetrachlorobiphenyl | 81 | Dioxin-like | 0.0003[14][16] | - | AhR agonist[14] |
| 2,2',4,4',5,5'-Hexachlorobiphenyl | 153 | Non-Dioxin-like | Not Applicable | IC50 for anti-androgenic activity: >10 µM[22] | Neurotoxic, endocrine disruptor[1][17] |
| 2,2',3,4,4',5'-Hexachlorobiphenyl | 138 | Non-Dioxin-like | Not Applicable | IC50 for anti-androgenic activity: >10 µM[22] | Neurotoxic, genotoxic potential[23] |
| 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 180 | Non-Dioxin-like | Not Applicable | IC50 for anti-androgenic activity: >10 µM[22] | Neurotoxic, endocrine disruptor[10][18] |
| 2,2',4,4'-Tetrachlorobiphenyl | 47 | Non-Dioxin-like | Not Applicable | IC50 for anti-androgenic activity: 0.1-1 µM[22] | Neurotoxic[10] |
| 2,4,4'-Trichlorobiphenyl | 28 | Non-Dioxin-like | Not Applicable | IC50 for anti-androgenic activity: 0.1-1 µM[22] | Anti-androgenic, estrogenic activity[20][22] |
Experimental Assessment of Dioxin-Like Activity: The CALUX® Bioassay
The Chemically Activated LUciferase gene eXpression (CALUX®) bioassay is a widely used in vitro method for screening and quantifying the total dioxin-like activity of a sample.[19][24] This reporter gene assay utilizes a genetically modified cell line, typically a rat hepatoma cell line (H4IIE), that contains the firefly luciferase gene under the control of dioxin-responsive elements (DREs). When dioxin-like compounds are present in a sample, they activate the AhR pathway, leading to the expression of the luciferase enzyme. The amount of light produced upon the addition of a substrate is proportional to the concentration of dioxin-like compounds in the sample.
Step-by-Step CALUX® Protocol for PCB Analysis
-
Sample Preparation and Extraction:
-
Extract lipids and PCBs from the sample matrix (e.g., tissue, soil, serum) using an appropriate solvent system (e.g., hexane/dichloromethane).
-
Concentrate the extract to a small volume.
-
-
Extract Cleanup and Fractionation:
-
Pass the extract through a multi-layer silica gel column containing sulfuric acid to remove acid-labile interferences.[19]
-
Further purify and fractionate the extract using an activated carbon column to separate the planar DL-PCBs from the non-planar NDL-PCBs and other compounds.[19] Elute the fractions with different solvent mixtures.
-
-
Cell Culture and Seeding:
-
Culture H4IIE-luc cells in a suitable medium (e.g., DMEM with fetal bovine serum) at 37°C and 5% CO2.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach and grow to a confluent monolayer.
-
-
Exposure:
-
Prepare a serial dilution of a 2,3,7,8-TCDD standard to generate a calibration curve.
-
Dissolve the cleaned sample extracts and the TCDD standards in a suitable solvent like dimethyl sulfoxide (DMSO).[24]
-
Expose the cells in the 96-well plates to the sample extracts and TCDD standards for a defined period, typically 20-24 hours.
-
-
Lysis and Luminescence Measurement:
-
After the exposure period, lyse the cells to release the luciferase enzyme.
-
Add a luciferin substrate to the cell lysates.
-
Measure the light output from each well using a luminometer.
-
-
Data Analysis and TEQ Calculation:
-
Generate a standard curve by plotting the luminescence intensity versus the concentration of the TCDD standards.
-
Determine the concentration of dioxin-like activity in the sample extracts by interpolating their luminescence values onto the TCDD standard curve.[24]
-
Express the results as Toxic Equivalents (TEQs) relative to TCDD.[20]
-
Conclusion: A Congener-Specific Future for PCB Risk Assessment
The toxicity of polychlorinated biphenyls is a complex and multifaceted issue. A clear distinction exists between the potent, AhR-mediated toxicity of dioxin-like congeners and the diverse, AhR-independent effects of non-dioxin-like congeners. This guide has highlighted these differences through a comparison of their mechanisms of action and a presentation of quantitative toxicity data. The use of tools like the Toxic Equivalency Factor concept for DL-PCBs and specific bioassays such as the CALUX® method are invaluable for risk assessment. However, it is crucial for researchers and regulatory bodies to consider the distinct toxicological profiles of NDL-PCBs, particularly their neurotoxic and endocrine-disrupting potential. A comprehensive understanding of PCB toxicity necessitates a congener-specific approach that acknowledges the unique contributions of both classes of these persistent environmental pollutants.
References
- 1. biorxiv.org [biorxiv.org]
- 2. semspub.epa.gov [semspub.epa.gov]
- 3. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the endocrine disruptors atrazine and PCB 153 on the protein expression of MCF-7 human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of the CALUX bioassay for the screening of PCDD/Fs and dioxin-like PCBs in retail fish - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 17. PCB isomers and congeners: induction of aryl hydrocarbon hydroxylase and ethoxyresorufin O-deethylase enzyme activities in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Genotoxic effects of polychlorinated biphenyls (PCB 153, 138, 101, 118) in a fish cell line (RTG-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dioxins.com [dioxins.com]
- 21. berthold.com [berthold.com]
- 22. biodetectionsystems.com [biodetectionsystems.com]
- 23. orbi.uliege.be [orbi.uliege.be]
- 24. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Central to this powerful transformation is the palladium catalyst. The choice of this catalyst is not a trivial matter; it profoundly influences reaction yields, rates, substrate scope, and overall process efficiency. This guide provides an in-depth, objective comparison of common palladium catalysts for Suzuki reactions, supported by experimental data and detailed protocols to empower you in selecting the optimal catalyst for your synthetic challenges.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is paramount to making informed decisions about catalyst selection. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, an organoboron compound (R'-BY₂) reacts with the Pd(II) complex, transferring the R' group to the palladium center.[3] The base activates the organoboron species, facilitating this transfer.[3]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nature of the ligands (L) attached to the palladium center plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the efficiency of each step in the catalytic cycle. A good ligand should be a strong σ-donor to facilitate oxidative addition and be bulky to promote reductive elimination.[5]
A Comparative Analysis of Palladium Catalyst Systems
The diverse landscape of palladium catalysts for Suzuki reactions can be broadly categorized into homogeneous and heterogeneous systems. Each class offers distinct advantages and is suited for different applications.
Homogeneous Palladium Catalysts
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular nature.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used, and commercially available catalyst for Suzuki couplings.[5] It is particularly effective for the coupling of aryl iodides and bromides. However, its performance can be limited with more challenging substrates like aryl chlorides.[6]
To address the limitations of traditional phosphine ligands, the Buchwald group developed a class of bulky and electron-rich biaryl phosphine ligands.[7] Ligands such as SPhos and XPhos have proven to be exceptionally effective for a wide range of Suzuki couplings, including those involving sterically hindered substrates and unactivated aryl chlorides.[8][9] These ligands promote the formation of highly active monoligated palladium complexes, which accelerate the rate-limiting oxidative addition step.[10]
N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts.[11] Palladium-NHC complexes often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), making them suitable for reactions with low catalyst loadings.[12]
Table 1: Comparative Performance of Homogeneous Palladium Catalysts in Suzuki Reactions
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | [13] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 | [9] |
| PdCl₂(XPhos)₂ | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | 0.5 | 110 (Microwave) | 5 | [14] |
| PEPPSI-IPr (NHC) | 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 98 | 2 | 100 | 0.5 | [15] |
Heterogeneous Palladium Catalysts
Heterogeneous catalysts are in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), which offers significant advantages in terms of catalyst separation, recovery, and reusability.[16]
Palladium on activated carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst.[17] It can effectively catalyze Suzuki reactions, often under ligand-free conditions and in environmentally benign solvents like water or ethanol/water mixtures.[18][19] The reusability of Pd/C is a key advantage, although leaching of palladium into the product can be a concern and should be monitored.[17]
Recent research has focused on the development of palladium nanoparticles supported on various materials such as silica, magnetic nanoparticles, and polymers.[3][20][21] These catalysts aim to combine the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis. Single-atom heterogeneous catalysts, where individual palladium atoms are anchored on a support, represent a promising new frontier, offering exceptional activity and selectivity.[1]
Table 2: Performance and Reusability of Heterogeneous Palladium Catalysts
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) (1st Run) | No. of Reuses | Yield (%) (Final Run) | Reference |
| 10% Pd/C | 4-Bromonitrobenzene | Phenylboronic acid | 99 | 5 | >95 | [18] |
| Pd@FSM (on mesoporous silica) | 4-Iodobenzonitrile | Phenylboronic acid | 98 | 5 | 95 | [3] |
| Pd/SS-CNSs (on carbon nanospheres) | 4-Bromophenol | Phenylboronic acid | 92 | 5 | 75 | [16] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting Suzuki reactions with representative palladium catalysts.
Experimental Workflow
Caption: General experimental workflow for a Suzuki coupling reaction.
Protocol 1: Suzuki Coupling Using a Homogeneous Catalyst (Pd(PPh₃)₄)
This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling Using a Heterogeneous Catalyst (Pd/C)
This protocol describes a ligand-free Suzuki coupling in an aqueous medium.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
10% Pd/C (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Water (5 mL)
-
Ethanol (optional, to aid solubility)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, potassium carbonate, and 10% Pd/C.
-
Add water (and ethanol if needed) to the flask.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The selection of a palladium catalyst for a Suzuki-Miyaura reaction is a critical decision that directly impacts the success of the synthesis. For routine couplings of aryl iodides and bromides, traditional phosphine-based catalysts like Pd(PPh₃)₄ remain a reliable choice. For more challenging transformations involving aryl chlorides or sterically demanding substrates, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or robust N-heterocyclic carbene ligands is highly recommended.
Heterogeneous catalysts, particularly Pd/C and emerging palladium nanoparticle systems, offer significant advantages in terms of catalyst reusability and simplified product purification, aligning with the principles of green chemistry. As the field continues to evolve, the development of even more active, stable, and versatile palladium catalysts will undoubtedly further expand the synthetic utility of the Suzuki-Miyaura reaction, enabling the construction of increasingly complex molecules for applications in drug discovery, materials science, and beyond.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A reusable heterogeneous catalyst without leaking palladium for highly-efficient Suzuki–Miyaura reaction in pure water under air - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneouscatalyst for Suzuki–Miyaura coupling - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00116H [pubs.rsc.org]
- 17. Pd/C and Other Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]
- 18. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-Bromo-4'-chlorobiphenyl
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 3-Bromo-4'-chlorobiphenyl is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical candidates. Its utility is directly linked to its purity, as contaminants can lead to unwanted side reactions, decreased yields, and misleading biological data. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and data interpretation insights.
The Importance of Purity for this compound
This compound serves as a versatile building block in cross-coupling reactions, such as Suzuki and Stille couplings, for the synthesis of more complex biaryl and polyaryl structures. The presence of impurities can have significant consequences:
-
Residual Starting Materials: Unreacted precursors from the synthesis of this compound can complicate subsequent reactions.
-
Isomeric Impurities: The presence of other positional isomers of bromo-chlorobiphenyl can lead to a mixture of final products that are difficult to separate.
-
Homocoupling Byproducts: Side reactions during synthesis can lead to the formation of 4,4'-dichlorobiphenyl or 3,3'-dibromobiphenyl, which can interfere with downstream applications.
-
Solvent Residues: Residual solvents from purification can affect reaction stoichiometry and introduce contaminants.
Therefore, a thorough purity analysis is not just a quality control measure but a critical step in ensuring the success and validity of a research endeavor. This guide will explore three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a robust and widely accessible technique for the purity analysis of non-volatile and thermally stable compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase method is most appropriate.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. A UV detector is suitable for this analysis due to the aromatic nature of the compound.
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade methanol (for sample preparation)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound sample and dissolve it in 1.0 mL of methanol to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and acquire the chromatogram.
Data Interpretation
The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
-
Expected Elution: this compound, being a relatively nonpolar molecule, will have a significant retention time. More polar impurities will elute earlier, while less polar impurities (e.g., di-halogenated biphenyls with different substitution patterns) may have similar or slightly longer retention times.
-
Peak Shape: A sharp, symmetrical peak is indicative of good chromatographic performance. Tailing or fronting may suggest interactions with the stationary phase or column degradation.
Visualization of HPLC Workflow
A Senior Application Scientist's Guide to Assessing Cross-reactivity of 3-Bromo-4'-chlorobiphenyl in Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 3-Bromo-4'-chlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener, in competitive immunoassay formats. We will delve into the theoretical underpinnings of immunoassay selectivity, provide a detailed experimental protocol for assessing cross-reactivity, and offer guidance on interpreting the resulting data.
Introduction: The Challenge of PCB Detection
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant environmental and health risks.[1][2] Due to their chemical stability, they accumulate in the environment and bio-magnify through the food chain.[2] Structurally, PCBs consist of a biphenyl backbone where hydrogen atoms can be substituted by up to ten chlorine atoms, leading to 209 possible congeners, each with unique physical and toxicological properties.[1] this compound is a halogenated biphenyl, sharing the core structure of PCBs.[3][4]
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), serve as rapid, sensitive, and cost-effective screening tools for detecting PCBs in various matrices like water and soil.[2][5] These assays typically utilize antibodies that recognize a common structural feature of PCBs.[1] However, a critical performance characteristic of any immunoassay is its specificity—the ability of the antibody to bind only to the target analyte. When an antibody binds to non-target molecules that are structurally similar to the target, this is known as cross-reactivity.[6][7] Understanding the cross-reactivity profile of a PCB immunoassay is paramount for accurately interpreting screening results.
This guide will use this compound as a case study to demonstrate how to scientifically evaluate the extent to which a non-target, structurally related compound can interfere with a PCB immunoassay.
The Principle of Competitive ELISA for Small Molecule Detection
For small molecules like PCBs, which cannot be simultaneously bound by two different antibodies (a requirement for sandwich ELISAs), the competitive immunoassay format is the method of choice.[8][9] The principle relies on the competition between the analyte in the sample and a fixed amount of a labeled analyte (enzyme conjugate) for a limited number of antibody binding sites.
The core mechanism is as follows:
-
Antibody Immobilization: Specific antibodies against PCBs are immobilized on the surface of a microtiter plate.
-
Competition: The sample containing the unknown amount of analyte (e.g., this compound or other PCBs) is added to the wells along with a known amount of an enzyme-labeled PCB analog (the "conjugate").
-
Binding: The free analyte and the enzyme-labeled analyte compete to bind to the immobilized antibodies. A higher concentration of analyte in the sample results in less enzyme-labeled analyte binding to the antibodies.
-
Signal Generation: After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the bound conjugate into a colored product.
-
Detection: The intensity of the color is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.[5][10]
Cross-reactivity is determined by running a competitive ELISA with the non-target compound and comparing its binding curve to that of the target analyte (the standard).[11]
Logical Workflow for Competitive Immunoassay
Caption: Workflow of a competitive ELISA for PCB detection.
Experimental Protocol: Assessing Cross-Reactivity
This section provides a detailed, self-validating protocol for determining the cross-reactivity of this compound against a standard PCB, such as Aroclor 1254, in a direct competitive ELISA format.
Materials and Reagents
-
Microtiter Plates: 96-well high-binding polystyrene plates.
-
Antibodies: Anti-PCB polyclonal or monoclonal antibody.
-
Standard: Aroclor 1254 solution of known concentration.
-
Test Compound: this compound solution of known concentration.
-
Coating Antigen: A PCB-protein conjugate (e.g., PCB-BSA).
-
Enzyme Conjugate: PCB-Horseradish Peroxidase (HRP) conjugate.
-
Buffers:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
-
Blocking Solution: 1% BSA in PBS.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Equipment: Microplate reader (450 nm), precision pipettes, incubator.
Experimental Workflow
The causality behind this workflow is to first establish a baseline response with the target analyte (Aroclor 1254) and then to directly compare the inhibitory effect of the test compound (this compound) under identical conditions.
Step 1: Plate Coating (Immobilization of Antibody)
-
Action: Dilute the anti-PCB antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of this solution to each well of the 96-well plate.
-
Rationale: This step immobilizes the capture antibody onto the solid phase, which is the foundation of the ELISA. The optimal concentration needs to be determined empirically through checkerboard titration to ensure sufficient binding sites.
-
Incubation: Cover the plate and incubate overnight at 4°C.
Step 2: Blocking
-
Action: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Solution to each well.
-
Rationale: Blocking prevents non-specific binding of subsequent reagents to the unoccupied sites on the plate surface, reducing background noise and preventing false positives.[11]
-
Incubation: Incubate for 1-2 hours at room temperature.
Step 3: Preparation of Standard and Test Compound Curves
-
Action: Prepare serial dilutions of the Aroclor 1254 standard and the this compound test compound in Assay Buffer. A typical concentration range might be from 0.01 ng/mL to 100 ng/mL. Also, prepare a zero-concentration control (B₀) containing only Assay Buffer.
-
Rationale: Creating a dose-response curve is essential for determining the concentration that causes 50% inhibition (IC50), which is the key metric for calculating cross-reactivity.
Step 4: Competitive Reaction
-
Action: Wash the plate 3 times. Add 50 µL of each standard or test compound dilution to the appropriate wells. Then, add 50 µL of the diluted PCB-HRP enzyme conjugate to all wells.
-
Rationale: This is the critical competition step. The analyte from the standard/test compound and the enzyme conjugate compete for the limited antibody sites. The ratio of their concentrations will determine the amount of bound enzyme.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
Step 5: Signal Development and Measurement
-
Action: Wash the plate 5 times with Wash Buffer. Add 100 µL of TMB Substrate to each well.
-
Rationale: The HRP enzyme on the bound conjugate catalyzes the oxidation of TMB, producing a blue color. The intensity of this color is directly proportional to the amount of bound enzyme.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Action: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Rationale: The acid stops the enzymatic reaction and stabilizes the color for accurate measurement.
-
Action: Read the absorbance at 450 nm within 15 minutes.
Cross-Reactivity Workflow Diagram
Caption: Protocol for determining immunoassay cross-reactivity.
Data Analysis and Interpretation
4.1. Calculating IC50
First, normalize the data. The absorbance of the zero-concentration control (B₀) represents 100% binding. For each concentration of standard and test compound, calculate the percentage of binding (%B/B₀) using the following formula:
%B/B₀ = (Absorbance of sample / Absorbance of B₀) * 100
Next, plot %B/B₀ against the logarithm of the concentration for both Aroclor 1254 and this compound. Use a four-parameter logistic regression to fit the curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal (i.e., where %B/B₀ = 50%).
4.2. Calculating Percent Cross-Reactivity (%CR)
The cross-reactivity of this compound relative to the Aroclor 1254 standard is calculated using the IC50 values:
%CR = (IC50 of Aroclor 1254 / IC50 of this compound) * 100
A higher %CR value indicates a greater potential for the test compound to interfere with the assay and produce a false-positive result.[12]
Comparative Data Guide
The following table presents hypothetical but realistic data from a cross-reactivity experiment. This allows for an objective comparison of this compound's performance against other relevant PCB congeners.
| Compound | Structure (Compared to Standard) | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Aroclor 1254 (Standard) | Mixture of highly chlorinated biphenyls | 2.5 | 100% | The reference standard for the assay. |
| This compound | Biphenyl with one Br and one Cl | 85.0 | 2.9% | Low cross-reactivity; structurally less similar to the immunogen used to raise the antibody. |
| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | Coplanar PCB congener | 5.2 | 48.1% | High cross-reactivity; likely shares key structural epitopes recognized by the antibody.[13] |
| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | Coplanar PCB congener | 3.0 | 83.3% | Very high cross-reactivity; its structure is likely very similar to the immunizing hapten. |
| PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | Di-ortho substituted PCB | 150.0 | 1.7% | Very low cross-reactivity; ortho-chlorines can cause steric hindrance, preventing antibody binding.[14] |
Expert Insights: The degree of cross-reactivity is fundamentally tied to the structural similarity between the competing compound and the original immunogen used to generate the antibodies.[6] Antibodies raised against less-chlorinated or coplanar PCBs often show higher cross-reactivity with congeners that share that planarity (like PCB 77 and 126) and lower reactivity with congeners that have ortho-substituted chlorines, which disrupt the planar structure.[14] The low cross-reactivity of this compound suggests its combination of bromine and chlorine at those specific positions does not mimic the critical epitope recognized by this hypothetical anti-Aroclor 1254 antibody.
Conclusion: The Importance of a Validated Approach
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]
- 5. ABRAXIS® PCBs Higher Chlorinated, ELISA, 96-test [goldstandarddiagnostics.us]
- 6. bosterbio.com [bosterbio.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide: Benchmarking 3-Bromo-4'-chlorobiphenyl for OLED Applications
In the relentless pursuit of next-generation display and lighting technologies, the exploration of novel organic semiconductors is paramount. This guide provides a comprehensive framework for evaluating 3-Bromo-4'-chlorobiphenyl, a halogenated aromatic compound, as a potential material for Organic Light-Emitting Diodes (OLEDs). We will dissect its intrinsic properties, propose a rigorous methodology for performance benchmarking against an industry-standard material, and provide the detailed experimental protocols necessary for a conclusive assessment. This document is structured to guide researchers and material scientists through a logical, evidence-based evaluation process.
The Rationale for Investigating Halogenated Biphenyls in OLEDs
Biphenyl derivatives are a cornerstone of OLED technology, frequently employed as host materials in the emissive layer due to their wide bandgap and good charge transport characteristics. The introduction of halogen atoms, such as bromine and chlorine, onto the biphenyl core is a common molecular engineering strategy to fine-tune a material's physicochemical properties.[1][2] Halogenation can influence several key parameters:
-
Triplet Energy (T₁): The heavy-atom effect introduced by bromine can facilitate intersystem crossing, which is a critical consideration for phosphorescent OLED (PhOLED) hosts. The T₁ level of the host must be sufficiently high to confine excitons on the phosphorescent dopant.
-
Energy Levels (HOMO/LUMO): Halogens are electron-withdrawing and can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, impacting charge injection and transport balance within the device.[2]
-
Thermal and Morphological Stability: The rigidity and polarity introduced by C-X bonds can improve the glass transition temperature (Tg) and lead to more stable amorphous films, enhancing device longevity.
This compound presents a simple, yet intriguing, structure for initial investigation as a foundational building block or a host material in OLED devices.
Physicochemical Profile of this compound
A material's viability for OLED fabrication, particularly via vacuum thermal evaporation, is dictated by its fundamental properties.
| Property | Value | Significance in OLED Fabrication |
| CAS Number | 164334-69-4 | Unique identifier for sourcing and verification.[1][3] |
| Molecular Formula | C₁₂H₈BrCl | Defines the elemental composition and structure.[2][3] |
| Molecular Weight | 267.55 g/mol | Influences sublimation temperature and deposition rate.[1][2] |
| Purity | >97-99% (as supplied) | Critical for device performance; impurities can act as charge traps or quenchers.[1] |
| Appearance | Colorless to light yellow liquid/solid | Indicates the presence of impurities; should be highly purified before use.[1] |
The molecular weight and biphenyl structure suggest that this compound likely possesses sufficient thermal stability for vacuum deposition, a prerequisite for its inclusion in a systematic performance evaluation.[2]
Proposed Benchmarking Study: A Comparative Analysis
To ascertain the practical utility of this compound, its performance must be benchmarked against a well-characterized, high-performance material. For this guide, we propose evaluating it as a host for a green phosphorescent emitter and comparing it directly with 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) , a canonical host material.
The table below presents a hypothetical outcome of such a comparison, based on expected trends for a non-optimized, simple halogenated biphenyl versus a highly developed host material. This data serves as a target for the experimental validation outlined in the subsequent sections.
| Performance Metric | Device A: this compound Host | Device B: CBP Host (Reference Standard) |
| Turn-on Voltage (Von) | ~5.0 V | ~3.5 V |
| Maximum External Quantum Efficiency (EQE) | ~7% | ~20% |
| Maximum Luminous Efficacy | ~15 lm/W | ~65 lm/W |
| Color Coordinates (CIE 1931) | (0.32, 0.61) | (0.30, 0.62) |
| Operational Lifetime (LT₅₀ @ 1000 cd/m²) | < 100 hours | > 1,500 hours |
Expert Analysis of Hypothetical Results: The anticipated lower performance of Device A can be causally linked to several potential factors inherent to the this compound structure:
-
Poor Charge Balance: The simple biphenyl core lacks dedicated hole- or electron-transporting moieties, likely leading to imbalanced charge flux in the emissive layer and lower recombination efficiency.
-
Energy Level Mismatch: The HOMO/LUMO levels may not be optimally aligned with the adjacent transport layers, resulting in high charge injection barriers and thus a higher turn-on voltage.
-
Insufficient Triplet Energy: The triplet energy of the simple biphenyl may be too low to effectively confine the excitons on the green phosphorescent guest, leading to energy loss through non-radiative pathways and a significantly lower EQE.
-
Electrochemical Instability: Halogenated aromatic compounds can sometimes exhibit lower electrochemical stability under operation, leading to material degradation and rapid luminance decay, hence the poor lifetime.
This structured comparison provides a clear success/failure criterion for the material in this specific role.
Experimental Validation: Protocols for Fabrication and Characterization
The following protocols describe a self-validating system for generating the data required for the benchmarking comparison.
OLED Fabrication Workflow
This process uses multi-source vacuum thermal evaporation to construct a standard phosphorescent OLED device architecture.
Device Structure: ITO / TAPC (40 nm) / Host:8% Ir(ppy)₃ (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
TAPC: Hole Transport Layer
-
Host: this compound (Device A) or CBP (Device B)
-
Ir(ppy)₃: Green Phosphorescent Emitter (Dopant)
-
TmPyPB: Electron Transport Layer
-
LiF: Electron Injection Layer
-
Al: Aluminum (Cathode)
Caption: Standardized OLED fabrication workflow.
Device Characterization Protocol
All measurements should be conducted in a light-tight test box at room temperature.
Step 1: Current Density-Voltage-Luminance (J-V-L) Measurement
-
Connect the device to a source measure unit (SMU) and a calibrated photodiode/spectroradiometer.
-
Apply a voltage sweep from 0 to 10 V in 0.1 V increments.
-
Simultaneously record the current density (J) and luminance (L) at each voltage step.
-
Data Analysis: Plot J-V and L-V curves. Calculate current efficacy (cd/A) and luminous efficacy (lm/W) as a function of voltage.
Step 2: Electroluminescence (EL) and Efficiency Measurement
-
Drive the device at a constant current density (e.g., 10 mA/cm²).
-
Measure the forward-viewing EL spectrum using a spectroradiometer.
-
Data Analysis: From the J-V-L data and the EL spectrum, calculate the External Quantum Efficiency (EQE) across the luminance range. Determine the CIE 1931 color coordinates from the spectrum.
Step 3: Operational Lifetime Test
-
Using a feedback loop, drive the device at a constant initial luminance of 1000 cd/m².
-
Monitor the required driving voltage and the decaying luminance over time.
-
Data Analysis: The lifetime (LT₅₀) is the time required for the luminance to fall to 50% of its initial value (500 cd/m²).
Caption: Comprehensive OLED device characterization workflow.
Conclusion and Strategic Outlook
This guide outlines a systematic approach to benchmark the performance of this compound in an OLED device. While the material's simple structure makes it an interesting academic candidate, it is not expected to compete with highly optimized, multifunctional host materials like CBP.
The true value of this proposed study lies in generating a baseline dataset. Should the material show any unexpected positive characteristics, such as high stability or unusual color purity, it could serve as a starting point for further molecular elaboration. Future research could involve adding charge-transporting moieties (e.g., carbazole for hole transport, triazine for electron transport) to the biphenyl core to create more sophisticated, bipolar host materials. However, without the foundational data from this benchmark, such efforts would be purely speculative.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Bromo-4'-chlorobiphenyl
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromo-4'-chlorobiphenyl, a halogenated biphenyl compound. Due to its structural similarity to persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), stringent disposal procedures are not merely a matter of regulatory compliance, but a fundamental aspect of safe laboratory practice and environmental protection.[1][2][3]
This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating and robust safety protocol.
Compound Identification and Hazard Profile
This compound is an organic compound belonging to the biphenyl family.[4] Its structure, featuring two halogen-substituted phenyl rings, dictates its chemical properties and, critically, its hazard profile. Halogenated biphenyls are known for their environmental persistence and potential for bioaccumulation.[1][2][5] Therefore, all waste containing this compound must be treated as hazardous.
| Property | Value |
| CAS Number | 164334-69-4[4][6][7][8] |
| Molecular Formula | C₁₂H₈BrCl[6][8][9] |
| Molecular Weight | 267.55 g/mol [4][8][9] |
| Synonyms | 3-Bromo-4'-chloro-1,1'-biphenyl; 1-bromo-3-(4-chlorophenyl)benzene[6] |
| Appearance | Colorless to light yellow liquid or white/off-white solid[4][10][11] |
| Solubility | Low solubility in water; soluble in organic solvents[4] |
Core Hazard Rationale: The primary concern with halogenated aromatic compounds is their resistance to natural degradation.[2] Improper disposal can lead to long-term environmental contamination. Furthermore, incomplete combustion at low temperatures can generate even more toxic byproducts, such as polybrominated or polychlorinated dibenzofurans and dibenzodioxins.[12][13][14]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[15][16] Adherence to the following PPE standards is mandatory.
-
Eye Protection : Wear chemical safety goggles and/or a full-face shield.[11][15]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling.[15]
-
Body Protection : A flame-resistant lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.[15]
-
Respiratory Protection : If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[11][15]
Regulatory Framework for Disposal
In the United States, this compound waste falls under the regulatory purview of the Environmental Protection Agency (EPA), primarily governed by the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA).[13][17] It is classified as a halogenated organic compound (HOC), and its disposal is subject to the same stringent controls as PCBs.[13]
The core principle of these regulations is "cradle-to-grave" management, meaning the generator of the waste is responsible for its safe handling from the point of generation to its final destruction.[18] This necessitates using licensed hazardous waste transporters and certified disposal facilities.
Step-by-Step Laboratory Disposal Procedure
The following workflow ensures safety and regulatory compliance within the laboratory. The causal logic is to isolate a hazardous, persistent chemical from all other waste streams to ensure it receives the specialized treatment required for its destruction.
Caption: Disposal workflow for this compound waste.
Procedural Details:
-
Waste Segregation (The Critical First Step) : At the point of generation, all waste streams containing this compound must be kept separate from all other chemical waste.[16]
-
Causality : Mixing halogenated waste with other chemicals, especially acids or oxidizers, can cause dangerous reactions. Furthermore, cross-contamination of non-halogenated solvent waste can dramatically increase disposal costs, as the entire volume may need to be treated via high-cost incineration.
-
-
Container Selection and Labeling : Use only chemically compatible containers (e.g., borosilicate glass or high-density polyethylene for solvent mixtures) with secure, vapor-tight lids.[16] The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the contents (e.g., "in methanol," "contaminated gloves")
-
The associated hazard warnings (e.g., "Toxic," "Environmental Hazard")
-
-
On-Site Storage : Store the sealed waste container in a designated satellite accumulation area. This area must be well-ventilated, away from heat sources, and have secondary containment to capture any potential leaks.[10][19]
-
Arranging for Professional Disposal : Once the container is full, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[18] These entities are authorized to transport the waste to an approved disposal facility.[20]
Approved Final Disposal Technologies
Standard chemical or biological waste treatment methods are ineffective for halogenated biphenyls. The chemical stability of these molecules requires highly energetic processes for complete destruction.
High-Temperature Incineration : This is the EPA's preferred and most effective method for destroying PCB waste and, by extension, other halogenated biphenyls.[12][13][21]
-
Mechanism : The process involves combustion at extremely high temperatures, typically 1,200°C or higher, with a specific residence time (e.g., 2 seconds) and a controlled excess of oxygen.[13][14]
-
Causality : These precise conditions are necessary to ensure the complete breakdown of the aromatic rings and the cleavage of carbon-halogen bonds. The high temperature and oxygen supply prevent the recombination of molecular fragments into toxic dioxins and furans.[12][13] The resulting acid gases (HCl, HBr) are then removed from the exhaust by alkaline scrubbers.[13]
Landfilling of liquid halogenated biphenyl waste is strictly prohibited.[13][21]
Emergency Procedures for Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area.
-
Control and Ventilate : If safe to do so, control the source of the leak. Ensure the fume hood is operating at maximum capacity.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain and Absorb : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep to avoid creating dust.[10][15] Do not use combustible materials like paper towels to absorb the neat compound.
-
Collect and Dispose : Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation develops.[10][11]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By adhering to these scientifically grounded procedures, we can effectively manage the risks associated with this compound, ensuring the safety of our personnel and the protection of our environment.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Polybrominated biphenyls (EHC 152, 1994) [inchem.org]
- 4. CAS 164334-69-4: this compound | CymitQuimica [cymitquimica.com]
- 5. All news - ECHA [echa.europa.eu]
- 6. echemi.com [echemi.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. 3-Bromo-4′-chloro-1 – 1′-biphenyl – Biotuva Life Sciences [biotuva.com]
- 9. 3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. madridge.org [madridge.org]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. benchchem.com [benchchem.com]
- 17. epa.gov [epa.gov]
- 18. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4'-chlorobiphenyl
This document provides a comprehensive, technically grounded guide for the safe handling of 3-Bromo-4'-chlorobiphenyl. As a halogenated biphenyl, this compound warrants a rigorous approach to personal protection, drawing from established protocols for Polychlorinated Biphenyls (PCBs) and related hazardous materials.[1][2][3][4] The procedures outlined herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of caution and scientific integrity.
Immediate Safety Profile: this compound
-
Skin and Eye Irritation: Direct contact can cause irritation or, in the case of related compounds, severe eye damage.[5][6]
-
Respiratory Tract Irritation: Inhalation of the solid as a dust may cause respiratory irritation.[5][6]
-
Systemic Toxicity: May cause damage to organs through prolonged or repeated exposure.[7]
-
Environmental Hazard: Halogenated biphenyls are characteristically toxic to aquatic life with long-lasting effects.[5][7]
Therefore, all handling procedures must be predicated on the principle of minimizing all potential routes of exposure: dermal (skin), inhalation, and ingestion.
Risk Assessment: The Foundation of PPE Selection
The selection of appropriate Personal Protective Equipment (PPE) is not a static checklist but a dynamic process based on a thorough risk assessment of the planned procedure. The central principle is that engineering controls (e.g., a fume hood) are the first line of defense, with PPE serving as the critical final barrier.
Consider the following variables in your assessment:
-
Scale: Are you handling milligrams for an analytical standard or multiple grams for a synthesis? The quantity directly impacts the potential exposure risk.
-
Physical Form: As a solid, the primary risk is the generation of dust during weighing and transfer.[8] When dissolved in a solvent, the risks are associated with splashes and aerosol generation.
-
Procedure: A vigorous reaction or a heated process increases the risk of vapor and aerosol formation compared to a simple room-temperature solution preparation.
Mandatory Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid, <1g) | ANSI Z87.1-rated safety glasses with side shields | Double-gloved with nitrile gloves (minimum 4 mil thickness) | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | Not required if performed in a certified chemical fume hood with proper airflow. |
| Solution Preparation & Transfers | Chemical splash goggles | Double-gloved with nitrile gloves (minimum 4 mil thickness) | Chemically resistant apron over a flame-resistant lab coat; long pants and closed-toe shoes | Not required if performed in a certified chemical fume hood. |
| Large-Scale Operations (>1g) or Potential for Aerosolization | Face shield worn over chemical splash goggles | Double-gloved with nitrile or butyl rubber gloves | Disposable chemical-resistant coverall (e.g., Tyvek®) over normal lab attire.[9] | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.[10] |
| Spill Cleanup | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves | Disposable chemical-resistant coverall with integrated booties | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters.[10] |
Procedural Guide: Donning, Doffing, and Decontamination
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Attire Check: Confirm you are wearing long pants and fully enclosed shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coverall: Put on your lab coat or disposable coverall.
-
Respiratory Protection (if required): Perform a seal check on your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if required.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat or coverall.
Step-by-Step Doffing and Decontamination Protocol
This process is designed to contain contamination. All disposable PPE should be treated as hazardous waste.
-
Initial Decontamination: Before exiting the immediate work area (e.g., fume hood), wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) and a disposable towel.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out to trap contamination. Dispose of them immediately in a designated hazardous waste container.
-
Remove Face Shield/Goggles: Handle by the strap or sides. Place in a designated area for decontamination.
-
Remove Lab Coat/Coverall: Peel the garment away from your body, rolling it inside out to contain any contamination on the outer surface. Dispose of it in the hazardous waste container.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][5]
Operational Plans: Spill Management and Waste Disposal
Small Spill Emergency Plan (<1g Solid)
-
Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean up a spill without the proper PPE.
-
Don PPE: At a minimum, don the PPE outlined for "Spill Cleanup" in the table above.
-
Contain: Gently cover the spill with an absorbent, non-combustible material like sand or vermiculite to prevent dust generation.[1]
-
Collect: Carefully sweep or scoop the material and absorbent into a designated, labeled hazardous waste container.[5] Do not create dust.
-
Decontaminate: Wipe the area with a towel wetted with a suitable solvent, followed by soap and water. All cleanup materials are considered hazardous waste.
-
Doff & Dispose: Follow the doffing protocol, disposing of all PPE as hazardous waste.
Waste Disposal Plan
-
Solid Waste: All contaminated solids, including disposable PPE, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.
-
Regulatory Compliance: Do not flush any material down the drain.[5] All waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.
PPE Selection and Decontamination Workflow
The following diagram illustrates the decision-making and procedural flow for safely handling this compound.
Caption: PPE Selection and Decontamination Workflow
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. CIB 45: Polychlorinated Biphenyls (PCBâs): Current Intelligence Bulletin 45 | NIOSH | CDC [cdc.gov]
- 3. Reduce Occupational Exposure to PCBs When Renovating Schools | NIOSH | CDC [cdc.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. dupont.co.uk [dupont.co.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
